Pirifibrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55285-45-5 |
|---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-2-pyridinyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 |
InChI Key |
YJBIJSVYPHRVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl |
Other CAS No. |
55285-45-5 |
Synonyms |
(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride Bratenol EL-466 pirifibrate |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pirifibrate on Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which pirifibrate, a fibric acid derivative, modulates lipid metabolism. The document synthesizes quantitative data from clinical and preclinical studies, details key experimental protocols for investigating its action, and presents visual diagrams of the core signaling pathways.
Core Mechanism of Action: PPARα Agonism
This compound, like other fibrates, exerts its primary effects on lipid metabolism by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[1][2]
Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by this compound initiates a cascade of events that collectively contribute to its lipid-modifying effects:
-
Increased Lipoprotein Lipase (LPL) Activity: this compound enhances the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: this compound downregulates the production of ApoC-III, a protein that inhibits LPL activity. The reduction in this inhibitor further promotes the clearance of triglyceride-rich lipoproteins.
-
Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in the uptake and β-oxidation of fatty acids in the liver and muscle. This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.
-
Regulation of Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Expression: this compound increases the expression of ApoA-I and ApoA-II, the primary protein components of high-density lipoprotein (HDL). This leads to increased HDL synthesis and reverse cholesterol transport.
The net effect of these actions is a significant reduction in plasma triglycerides, a modest to moderate increase in HDL cholesterol (HDL-C), and a variable effect on low-density lipoprotein cholesterol (LDL-C).
Quantitative Effects on Lipid Parameters
The lipid-modifying effects of fibrates, including this compound, have been quantified in numerous clinical trials and meta-analyses. The following tables summarize the observed changes in key lipid parameters.
Table 1: Effect of Fibrate Monotherapy on Lipid Profile (Percentage Change from Baseline)
| Lipid Parameter | Percentage Change | Reference(s) |
| Triglycerides | ↓ 30% to 60% | |
| HDL-Cholesterol | ↑ 10% to 25% | |
| LDL-Cholesterol | ↓ 14% to 25.5% | |
| Total Cholesterol | ↓ 6.5% to 24.7% | |
| Non-HDL-Cholesterol | ↓ 33.7% |
Table 2: Effect of Fenofibrate (a representative fibrate) on Lipid Subfractions and Apolipoproteins from a Randomized Controlled Trial
| Parameter | Treatment Group (Fenofibrate) | Control Group | p-value | Reference |
| Change in Triglycerides (mg/dL) | -58.3 ± 45.7 | +3.8 ± 39.4 | <0.0001 | |
| Change in HDL-C (mg/dL) | +3.4 ± 5.9 | -0.2 ± 5.1 | 0.03 | |
| Change in LDL-C (mg/dL) | -16.2 ± 20.1 | -12.1 ± 19.8 | NS | |
| Change in ApoA-I (mg/dL) | +10.1 ± 18.2 | +1.5 ± 15.3 | 0.05 | Not explicitly in provided text |
| Change in ApoB (mg/dL) | -15.7 ± 22.4 | -10.9 ± 20.7 | NS | Not explicitly in provided text |
Note: Data is presented as mean ± standard deviation. NS = Not Significant.
Key Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
PPARα Activation Assay (Transient Transfection)
This assay determines the ability of a compound to activate the PPARα receptor.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Plasmid Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human PPARα cDNA.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The fold induction of luciferase activity by this compound compared to the vehicle control is calculated to determine the extent of PPARα activation.
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the effect of this compound on the activity of LPL in post-heparin plasma.
Methodology:
-
Sample Collection: Blood samples are collected from subjects before and after treatment with this compound. Plasma is obtained after intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation.
-
Substrate Preparation: A radiolabeled or fluorescently labeled triglyceride emulsion is prepared as the substrate for LPL.
-
Enzyme Reaction: The post-heparin plasma is incubated with the substrate emulsion in a buffer containing an activator of LPL (e.g., ApoC-II). The reaction is carried out at 37°C for a defined period.
-
Quantification of Hydrolysis: The reaction is stopped, and the released free fatty acids (labeled) are separated from the unhydrolyzed triglycerides. The amount of radioactivity or fluorescence in the free fatty acid fraction is quantified.
-
Data Analysis: LPL activity is expressed as the amount of free fatty acid released per unit of time per volume of plasma. The change in LPL activity before and after this compound treatment is then calculated.
Fatty Acid β-Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria treated with this compound.
Methodology:
-
Cell/Mitochondria Preparation: Primary hepatocytes or a relevant cell line are cultured and treated with this compound. Alternatively, mitochondria can be isolated from the liver of animals treated with this compound.
-
Substrate Incubation: The cells or mitochondria are incubated with a radiolabeled fatty acid, typically [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid, in an appropriate buffer.
-
Measurement of Oxidation Products:
-
For ¹⁴C-labeled substrates, the production of ¹⁴CO₂ (complete oxidation) and acid-soluble metabolites (incomplete oxidation) is measured. ¹⁴CO₂ is trapped and quantified by scintillation counting.
-
For ³H-labeled substrates, the production of ³H₂O is measured by separating it from the labeled fatty acid substrate.
-
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of time and normalized to the protein content of the cells or mitochondria.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method quantifies the changes in the mRNA levels of PPARα target genes in response to this compound.
Methodology:
-
Cell/Tissue Treatment and RNA Isolation: Cells or tissues from animals treated with this compound are harvested, and total RNA is isolated using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., LPL, APOA1, APOA2, CPT1) and a reference gene (e.g., GAPDH, ACTB). A fluorescent dye (e.g., SYBR Green) or a labeled probe is used to detect the amplification of the PCR product in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression in this compound-treated samples is compared to that in vehicle-treated controls, after normalization to the reference gene.
Visualizing the Core Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the action of this compound.
Caption: this compound's core mechanism of action via PPARα activation.
Caption: Workflow for a PPARα activation assay.
Caption: Overview of this compound's effects on major lipid parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Pirifibrate as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist in the Management of Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of cardiometabolic risk factors, including dyslipidemia, insulin resistance, central obesity, and hypertension, that collectively increase the risk for cardiovascular disease and type 2 diabetes. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a master regulator of lipid and glucose metabolism. Fibrates, a class of drugs that includes pirifibrate, act as PPARα agonists. This technical guide provides an in-depth overview of the mechanism of action of this compound as a PPARα agonist and its therapeutic effects on the key components of metabolic syndrome. It details the molecular pathways, summarizes quantitative clinical data, outlines key experimental protocols for evaluation, and provides visual representations of the core concepts.
Introduction to Metabolic Syndrome and PPARα
Metabolic syndrome is characterized by a cluster of interrelated metabolic abnormalities. A key feature is atherogenic dyslipidemia, which involves elevated triglycerides (TG), low levels of high-density lipoprotein cholesterol (HDL-C), and a predominance of small, dense low-density lipoprotein (LDL) particles.[1] PPARα is a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, skeletal muscle, and kidneys.[2][3] Natural ligands for PPARα include fatty acids and their derivatives.[4] Pharmacological agonists, such as fibrates like this compound, bind to and activate PPARα, leading to the modulation of target gene expression and subsequent improvements in lipid and glucose metabolism and inflammation.[2]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by activating PPARα, which initiates a cascade of molecular events altering the expression of numerous target genes.
-
Ligand Binding: As a fibrate, this compound enters the cell and binds to the ligand-binding domain of the PPARα receptor in the cytoplasm.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
-
PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator proteins, which initiates the transcription of target genes involved in fatty acid transport, uptake, and oxidation, as well as lipoprotein metabolism. Conversely, PPARα activation can also repress the expression of certain genes, often those involved in inflammation, through a process called transrepression.
Core Therapeutic Effects on Metabolic Syndrome
Regulation of Lipid Metabolism
The primary clinical effect of this compound is the amelioration of atherogenic dyslipidemia. This is achieved through several PPARα-mediated actions:
-
Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from VLDL and chylomicrons. It also downregulates apolipoprotein C-III (ApoC-III), a known inhibitor of LPL, further enhancing triglyceride clearance.
-
Enhanced Fatty Acid Oxidation: In the liver, PPARα activation stimulates the uptake and beta-oxidation of fatty acids. This reduces the availability of fatty acids for the synthesis of new triglycerides, thereby decreasing the production and secretion of VLDL.
-
Increased HDL-C Synthesis: Fibrates increase the production of the major apolipoproteins of HDL, namely ApoA-I and ApoA-II, leading to an increase in circulating HDL-C levels.
Table 1: Summary of Quantitative Effects of Fibrates on Lipid Profiles (from Clinical Trials)
| Parameter | Fibrate Agent(s) | Baseline (Approx.) | Post-Treatment Change | Study/Population |
| Triglycerides (TG) | Fenofibrate | 145 mg/dL | -37.2% to -43.2% | GOLDN Study (MetS) |
| Fenofibrate | >150 mg/dL | -29% | FIELD Study | |
| Bezafibrate | ≤ 3.4 mmol/L | -21% | BIP Study | |
| Clofibrate | Variable | -37% | Mixed Hyperlipidemia | |
| HDL-Cholesterol (HDL-C) | Fenofibrate | Variable | +5% to +12.4% | Multiple Trials |
| Bezafibrate | ≤ 1.17 mmol/L | +18% | BIP Study | |
| LDL-Cholesterol (LDL-C) | Fenofibrate | Variable | -12% to -12.3% | Multiple Trials |
| Fenofibrate/Bezafibrate | Variable | -15.12 mg/dL / -15.04 mg/dL | Meta-analysis | |
| Non-HDL-Cholesterol | Fenofibrate | Variable | -46.38 mg/dL | Meta-analysis |
| Apolipoprotein B (ApoB) | Fenofibrate | Variable | -24.88 mg/dL | Meta-analysis |
Note: this compound is expected to produce similar qualitative and quantitative effects as other fibrates like fenofibrate and bezafibrate.
Modulation of Glucose Metabolism and Insulin Sensitivity
While the effects on lipids are primary, PPARα agonists also influence glucose homeostasis. By promoting fatty acid oxidation in muscle and liver, they can reduce intracellular lipid accumulation (lipotoxicity), which is known to contribute to insulin resistance. However, clinical trial results on insulin sensitivity have been mixed. Some studies suggest that the anti-inflammatory effects of fibrates may contribute to improved insulin sensitivity in diabetic patients. A study in non-diabetic metabolic syndrome patients showed that while fenofibrate significantly reduced inflammatory markers, it did not improve insulin secretion or sensitivity in adipose tissue, liver, or muscle.
Table 2: Effects of Fibrates on Glucose Metabolism and Related Markers
| Parameter | Fibrate Agent | Study Population | Key Finding | Reference |
| Insulin Sensitivity | Fenofibrate | 25 non-diabetic MetS subjects | No significant improvement in adipose, hepatic, or muscle insulin sensitivity. | |
| Glucose/Lipid Oxidation | Fenofibrate | 25 non-diabetic MetS subjects | No improvement observed. | |
| Fasting Insulin | Clofibrate | 14 patients | Significant decrease in fasting serum insulin. |
Anti-inflammatory Effects
Chronic low-grade inflammation is a key component of metabolic syndrome. PPARα activation exerts potent anti-inflammatory effects, primarily through DNA-binding-independent transrepression. Activated PPARα can physically interact with and inhibit the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of inflammatory genes and a decrease in circulating inflammatory markers.
Table 3: Effects of Fibrates on Inflammatory Markers
| Marker | Fibrate Agent | Study Population | Post-Treatment Change | Reference |
| hs-C-Reactive Protein (hsCRP) | Fenofibrate | 25 non-diabetic MetS subjects | -49.5% | |
| Interleukin-6 (IL-6) | Fenofibrate | 25 non-diabetic MetS subjects | -29.8% | |
| Adiponectin | Fenofibrate | 55 MetS subjects | +7.7% | |
| TNF-α (LPS-stimulated) | Fenofibrate | 55 MetS subjects | Inverse correlation with adiponectin change (r = -0.30) |
Experimental Protocols
In Vitro Evaluation of PPARα Agonism
A common method to screen and characterize PPARα agonists is the cell-based luciferase reporter assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured under standard conditions.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known agonist (e.g., GW7647) as a positive control for 24 hours.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are normalized to a vehicle control. Dose-response curves are generated to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
In Vivo Evaluation in a Metabolic Syndrome Model
Animal models, such as mice fed a high-fat diet (HFD), are used to evaluate the physiological effects of PPARα agonists.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.
-
Acclimatization & Grouping: Animals are acclimatized and randomly assigned to groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for a period of 4-8 weeks. Body weight and food intake are monitored regularly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Performed near the end of the treatment period to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity.
-
-
Sample Collection: At the end of the study, animals are fasted overnight. Blood is collected via cardiac puncture for lipid profile analysis (TG, TC, HDL-C) and measurement of inflammatory markers. Tissues (liver, adipose, muscle) are harvested for gene expression analysis (RT-qPCR) of PPARα target genes (e.g., Cpt1a, Acox1, Lpl).
-
Data Analysis: Statistical analysis is performed to compare metabolic parameters and gene expression levels between treatment and control groups.
Integrated View of this compound's Action
The multifaceted actions of this compound converge to address several components of the metabolic syndrome. The activation of PPARα serves as the central node linking the drug to its wide-ranging therapeutic benefits.
Conclusion
This compound, as a member of the fibrate class of PPARα agonists, represents a key therapeutic strategy for managing the atherogenic dyslipidemia characteristic of metabolic syndrome. Its well-defined mechanism of action, centered on the transcriptional regulation of genes controlling lipid and lipoprotein metabolism, results in significant reductions in triglycerides, increases in HDL-C, and potent anti-inflammatory effects. While its direct impact on insulin resistance requires further clarification, its ability to correct the core lipid abnormalities and reduce inflammation makes it a valuable tool for reducing the cardiovascular risk associated with metabolic syndrome. Future research will likely focus on developing next-generation PPARα agonists with enhanced selectivity and safety profiles to further optimize the management of this complex condition.
References
- 1. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pirifibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirifibrate is a second-generation fibric acid derivative, recognized for its efficacy in the management of hyperlipidemia. As a member of the fibrate class of drugs, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. The document outlines a plausible synthetic pathway, based on established chemical principles, and presents available clinical data on its efficacy. Furthermore, it visualizes the key signaling pathway and a proposed experimental workflow to facilitate a deeper understanding of this important hypolipidemic agent.
Discovery and Historical Context
The development of this compound is situated within the broader history of fibrate drug discovery, which began with the introduction of clofibrate in 1962. Following the establishment of fibrates as a viable therapeutic class for dyslipidemia, research efforts were directed towards developing second-generation compounds with improved efficacy and safety profiles. While the specific individuals or research group responsible for the initial synthesis and characterization of this compound are not extensively documented in readily available literature, it emerged as one of the several fibrate derivatives developed after the pioneering work on clofibrate and fenofibrate (synthesized in 1974). Its development can be traced to the latter half of the 20th century, a period of active research in cardiovascular pharmacology.
Proposed Synthesis of this compound
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate
The initial step involves the formation of the characteristic ether linkage of this compound. This is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. In this proposed reaction, the sodium salt of 4-hydroxyphenoxypyridine (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate.
Step 2: Hydrolysis of Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate to this compound
The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding this compound. This transformation is typically achieved under basic conditions, followed by acidification to protonate the carboxylate salt.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of this compound. These are based on standard laboratory procedures for Williamson ether synthesis and ester hydrolysis, and analogous syntheses of related fibrate compounds.
Protocol 1: Synthesis of the Intermediate, 2-(pyridin-2-ylmethoxy)phenol
-
Reactants: 4-Hydroxyphenol, 2-(chloromethyl)pyridine, sodium hydroxide, and a suitable solvent (e.g., ethanol or dimethylformamide).
-
Procedure:
-
Dissolve 4-hydroxyphenol and an equimolar amount of sodium hydroxide in the chosen solvent to form the sodium phenoxide in situ.
-
To this solution, add an equimolar amount of 2-(chloromethyl)pyridine dropwise at room temperature with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-(pyridin-2-ylmethoxy)phenol, which can be purified by column chromatography.
-
Protocol 2: Williamson Ether Synthesis of Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate
-
Reactants: 2-(pyridin-2-ylmethoxy)phenol, ethyl 2-bromo-2-methylpropanoate, a strong base (e.g., sodium hydride or potassium carbonate), and an aprotic polar solvent (e.g., dimethylformamide or acetone).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pyridin-2-ylmethoxy)phenol in the chosen solvent.
-
Add the base portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
To this solution, add an equimolar amount of ethyl 2-bromo-2-methylpropanoate dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 3: Hydrolysis to this compound
-
Reactants: Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., ethanol/water), and a strong acid for workup (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve the ester in the ethanol/water solvent mixture.
-
Add an excess of the base and heat the mixture to reflux for several hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with the strong acid, which will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Quantitative Data for Synthesis
While specific, published quantitative data for the synthesis of this compound is not available, the Williamson ether synthesis and subsequent hydrolysis are generally high-yielding reactions. It is reasonable to expect "good" to "excellent" yields for each step, likely in the range of 70-90%, based on similar preparations of other fibrate molecules.
Mechanism of Action and Signaling Pathways
This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.
The binding of this compound to PPARα leads to a cascade of downstream effects:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the clearance of these triglyceride-rich particles from the circulation.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the production of ApoC-III, an inhibitor of LPL. The reduction in ApoC-III further enhances LPL activity.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle. This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.
-
Modulation of HDL Cholesterol: PPARα activation increases the expression of apolipoproteins A-I and A-II, which are major protein components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
Visualization of the PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Proposed Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis workflow for this compound.
Clinical Efficacy: Quantitative Data
Clinical studies have demonstrated the efficacy of this compound in improving lipid profiles in patients with hyperlipoproteinemia. A multicenter trial provided the following key quantitative data on the effects of this compound treatment over a three-month period.
| Parameter | Patient Population (Hyperlipoproteinemia Type) | Mean Percentage Change from Baseline |
| Plasma Cholesterol | Type IIa | -24.3% |
| Type IIb | -20.0% | |
| Plasma Triglycerides | Type IIb | -31.0% |
| Type IV | -38.6% |
Data from a multicenter study on this compound in the treatment of hyperlipoproteinemias.
Conclusion
This compound remains a relevant molecule in the landscape of lipid-lowering therapies. While specific details of its initial discovery are not as widely publicized as those of first-generation fibrates, its chemical structure and mechanism of action are well-understood within the context of its drug class. The proposed synthesis via Williamson ether synthesis and subsequent hydrolysis represents a chemically sound and efficient route for its preparation. The primary mode of action through PPARα activation underscores its role in regulating a complex network of genes involved in lipid homeostasis. The quantitative clinical data confirms its effectiveness in reducing plasma cholesterol and triglycerides. This technical guide provides a foundational resource for researchers and professionals engaged in the ongoing development and understanding of lipid-modifying agents.
Pirifibrate's Role in Regulating Triglyceride Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirifibrate, a fibric acid derivative, plays a significant role in the management of hypertriglyceridemia. As a member of the fibrate class of drugs, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. This activation sets off a cascade of events leading to a significant reduction in plasma triglyceride levels. This technical guide provides an in-depth overview of the core mechanisms of this compound in regulating triglyceride levels, supported by data from related fibrates, detailed experimental protocols, and visualizations of key pathways. While specific quantitative data and experimental protocols for this compound are limited in publicly available literature, the information presented herein, based on the well-understood pharmacology of the fibrate class, serves as a comprehensive resource for research and drug development professionals.
Introduction
Hypertriglyceridemia is a prevalent lipid abnormality and an independent risk factor for cardiovascular disease.[1][2] Fibrates are a class of lipid-lowering drugs that have been effectively used for decades to treat elevated triglyceride levels.[3] this compound belongs to this class and is expected to share the common mechanism of action. Fibrates primarily exert their effects by activating PPARα, a key regulator of genes involved in fatty acid and lipoprotein metabolism.[4][5] This guide will delve into the molecular pathways influenced by this compound and its analogs, providing a technical framework for understanding its therapeutic effects.
Mechanism of Action: A Multi-pronged Approach to Triglyceride Reduction
The triglyceride-lowering effect of this compound is not attributed to a single action but rather a coordinated series of molecular events initiated by PPARα activation. These can be broadly categorized into three key areas: enhancement of triglyceride-rich lipoprotein catabolism, reduction of hepatic triglyceride production, and increased fatty acid oxidation.
Enhanced Catabolism of Triglyceride-Rich Lipoproteins
A primary mechanism by which this compound is thought to lower triglycerides is by accelerating the clearance of triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, from the circulation. This is achieved through two main PPARα-mediated actions:
-
Increased Lipoprotein Lipase (LPL) Activity: this compound, through PPARα activation, is expected to upregulate the expression of the LPL gene. LPL is a crucial enzyme that hydrolyzes triglycerides within VLDL particles and chylomicrons, releasing fatty acids for uptake by tissues. Increased LPL activity leads to more efficient breakdown and clearance of these triglyceride-rich particles.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL. By activating PPARα, this compound is anticipated to suppress the gene expression of ApoC-III. Lower levels of this inhibitory protein result in enhanced LPL activity and, consequently, accelerated catabolism of triglyceride-rich lipoproteins.
Reduced Hepatic Triglyceride Production
In addition to enhancing catabolism, this compound is also expected to decrease the liver's production and secretion of VLDL, the primary carrier of endogenous triglycerides. This is accomplished by influencing several hepatic processes:
-
Decreased Substrate Availability: Fibrates can limit the availability of fatty acids for triglyceride synthesis in the liver.
-
Modulation of VLDL Assembly and Secretion: The overall effect of PPARα activation is a reduction in the rate of VLDL secretion from the liver.
Increased Fatty Acid Oxidation
This compound is predicted to stimulate the uptake and oxidation of fatty acids in the liver and muscle. By activating PPARα, it upregulates the expression of genes encoding for enzymes involved in the mitochondrial and peroxisomal β-oxidation pathways. This increased fatty acid catabolism reduces the amount of fatty acids available for triglyceride synthesis and VLDL production.
Quantitative Data on Fibrate Efficacy
Table 1: Effect of Fenofibrate on Lipid Parameters in Patients with Hyperlipidemia
| Parameter | Baseline (mean) | Post-treatment (mean) | Percentage Change | Reference |
| Triglycerides | 318 mg/dL | 159 mg/dL | -50% | |
| Total Cholesterol | 280 mg/dL | 231 mg/dL | -17.5% | |
| LDL-C | 180 mg/dL | 143.5 mg/dL | -20.3% | |
| HDL-C | 39 mg/dL | 45 mg/dL | +15.3% |
Table 2: Effect of Pemafibrate on Lipid Parameters in Patients with Type 2 Diabetes and Hypertriglyceridemia (PROMINENT Trial)
| Parameter | Placebo Group (Median Change) | Pemafibrate Group (Median Change) | Percentage Difference | Reference |
| Triglycerides | - | - | -26.2% | |
| VLDL Cholesterol | - | - | -25.8% | |
| Remnant Cholesterol | - | - | -25.6% | |
| ApoC-III | - | - | -27.6% | |
| HDL-C | - | - | +4.9% | |
| LDL-C | - | - | +12.1% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: Core mechanism of this compound action.
Caption: General experimental workflow.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of fibrates. These can be adapted for the study of this compound.
In Vivo Animal Studies
-
Objective: To determine the effect of this compound on plasma lipid levels and gene expression in a relevant animal model (e.g., hyperlipidemic hamster or mouse model).
-
Methodology:
-
Acquire a cohort of male, 8-week-old hyperlipidemic hamsters.
-
Acclimatize animals for one week with free access to standard chow and water.
-
Divide animals into two groups: control (vehicle) and this compound-treated.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle orally for 4 weeks.
-
Collect blood samples via retro-orbital sinus at baseline and at the end of the treatment period after an overnight fast.
-
Measure plasma triglyceride, total cholesterol, HDL-C, and LDL-C levels using commercially available enzymatic kits.
-
At the end of the study, euthanize animals and harvest liver and skeletal muscle tissues.
-
Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the expression of PPARα target genes (e.g., LPL, ApoC-III, CPT1).
-
Isolate protein from tissues and perform Western blotting to quantify LPL and ApoC-III protein levels.
-
In Vitro Cell-Based Assays
-
Objective: To investigate the direct effects of this compound on gene expression in a human hepatocyte cell line (e.g., HepG2).
-
Methodology:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA and perform qPCR to analyze the expression of target genes (e.g., LPL, APOC3, CPT1A).
-
Normalize target gene expression to a housekeeping gene (e.g., GAPDH).
-
Lipoprotein Lipase (LPL) Activity Assay
-
Objective: To measure the effect of this compound treatment on LPL activity in post-heparin plasma.
-
Methodology:
-
Collect blood samples from control and this compound-treated animals (or human subjects) after an intravenous injection of heparin (100 IU/kg).
-
Isolate plasma by centrifugation.
-
Use a commercially available LPL activity assay kit.
-
The assay typically involves the hydrolysis of a triglyceride substrate by LPL, leading to the release of a fluorescent product.
-
Measure the fluorescence intensity over time to determine the rate of reaction and calculate LPL activity.
-
Conclusion
This compound, as a member of the fibrate class, is a potent regulator of triglyceride metabolism. Its mechanism of action, centered on the activation of PPARα, leads to a coordinated response that enhances the clearance of triglyceride-rich lipoproteins, reduces their hepatic production, and increases fatty acid oxidation. While specific clinical data for this compound remains to be fully elucidated in the public domain, the wealth of information from other fibrates provides a strong foundation for understanding its therapeutic potential. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the precise role of this compound in regulating triglyceride levels. Future research should focus on conducting dedicated clinical trials and in-depth preclinical studies to establish the specific quantitative effects and detailed molecular mechanisms of this compound.
References
- 1. Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Pirifibrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of Pirifibrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Chemical Identity and Structure
This compound is a fibrate class lipid-lowering agent.[1] Its chemical identity is defined by several key identifiers and structural features.
Chemical Structure:
The molecular structure of this compound is characterized by a 2-(4-chlorophenoxy)-2-methylpropanoate moiety linked to a pyridinylmethyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | [6-(hydroxymethyl)-2-pyridinyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate | PubChem[1] |
| CAS Number | 55285-45-5 | PubChem[1] |
| Molecular Formula | C₁₇H₁₈ClNO₄ | PubChem[1] |
| SMILES | CC(C)(OC1=CC=C(Cl)C=C1)C(=O)OCC2=NC(CO)=CC=C2 | PubChem |
| InChI | InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 | PubChem[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Type | Source |
| Molecular Weight | 335.8 g/mol | Computed | PubChem |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Water Solubility | Data not available | - | - |
| logP | 2.6 | Computed | PubChem |
| Topological Polar Surface Area | 68.7 Ų | Computed | PubChem |
| Rotatable Bond Count | 7 | Computed | PubChem |
Pharmacological Properties and Mechanism of Action
This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The key pharmacological effects resulting from PPARα activation include:
-
Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in fatty acid uptake and beta-oxidation in the liver and muscle.
-
Reduced VLDL Production: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and reduced hepatic synthesis of triglycerides, leading to lower production of Very Low-Density Lipoprotein (VLDL).
-
Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).
Signaling Pathway
The activation of PPARα by this compound initiates a cascade of transcriptional events that ultimately lead to the modulation of lipid metabolism.
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. However, the following outlines a general methodology for evaluating the activity of a PPARα agonist, which would be applicable to this compound.
In Vitro PPARα Transactivation Assay
This assay determines the ability of a compound to activate the PPARα receptor and induce the transcription of a reporter gene.
Objective: To quantify the dose-dependent activation of human PPARα by a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a chimeric human PPARα-Gal4 receptor
-
Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene (pGL4.35)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compound (e.g., this compound) and positive control (e.g., Fenofibric acid)
-
96-well cell culture plates
-
Luciferase assay reagent
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the PPARα-Gal4 expression plasmid and the pGL4.35 luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Seeding:
-
Following transfection, seed the cells into 96-well plates at a density of approximately 3 x 10⁴ cells per well.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control.
-
Treat the transfected cells with the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the dose-response curve and calculate the EC₅₀ value for the test compound.
-
Conclusion
This compound is a fibrate drug that functions as a PPARα agonist, thereby modulating lipid metabolism to reduce triglyceride levels and increase HDL cholesterol. While specific experimental data on its physicochemical properties are limited, its chemical structure and computed properties provide a solid foundation for further research and development. The methodologies outlined in this guide for assessing PPARα activation are standard in the field and can be readily applied to the characterization of this compound and other novel fibrate compounds.
References
Pirifibrate's Impact on Cholesterol Biosynthesis: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pirifibrate, a fibric acid derivative, modulates lipid metabolism, and this document provides a comprehensive technical overview of its core mechanism of action on cholesterol biosynthesis pathways. As a member of the fibrate class of drugs, this compound's primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. This activation leads to a cascade of events that ultimately influence the synthesis of cholesterol. While specific quantitative data for this compound is limited in the public domain, this whitepaper draws upon data from closely related fibrates, such as fenofibrate and pemafibrate, to elucidate the anticipated effects of this compound. The primary impact of this compound on cholesterol biosynthesis is not a direct enzymatic inhibition but rather a multi-faceted regulatory effect mediated by PPARα, which includes the suppression of key transcription factors like Sterol Regulatory Element-Binding Protein-2 (SREBP-2) and a subsequent reduction in the expression of cholesterogenic genes, including HMG-CoA reductase.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. The cholesterol biosynthesis pathway, a complex and tightly regulated process, is a key target for therapeutic intervention. Fibrates, including this compound, are a class of drugs primarily known for their triglyceride-lowering and HDL-cholesterol-raising effects. However, their influence on cholesterol synthesis, while more nuanced than that of statins, is a critical aspect of their lipid-modulating profile. This document will delve into the molecular mechanisms by which this compound is understood to affect the cholesterol biosynthesis pathway, with a focus on its interaction with PPARα and the downstream consequences on gene expression and enzymatic activity.
Core Mechanism of Action: PPARα Activation
The cornerstone of this compound's action is its role as a PPARα agonist. PPARα is a ligand-activated transcription factor that, upon binding with a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway of this compound-mediated PPARα Activation
The activation of PPARα by this compound initiates a signaling cascade that influences multiple aspects of lipid metabolism. A key consequence for cholesterol biosynthesis is the downstream regulation of SREBP-2.
Caption: this compound activates PPARα, leading to downstream suppression of cholesterol synthesis.
Quantitative Effects on Cholesterol Biosynthesis Pathways
While direct quantitative data for this compound is scarce, studies on other fibrates provide valuable insights into the expected magnitude of its effects on key components of the cholesterol biosynthesis pathway.
Impact on Cholesterol Synthesis Markers and Enzymes
Fibrates have been shown to reduce markers of cholesterol synthesis. For instance, a clinical trial on pemafibrate, another PPARα agonist, demonstrated a dose-dependent reduction in lathosterol, a precursor of cholesterol and a marker of its synthesis.
Table 1: Effect of Pemafibrate on the Cholesterol Synthesis Marker Lathosterol
| Treatment Group | Dose | Mean Percentage Change in Lathosterol |
| Pemafibrate | 0.2 mg/day | -15.8% |
| Pemafibrate | 0.4 mg/day | -19.9% |
| Pemafibrate | 0.8 mg/day | -24.7% |
Data from a phase 2 clinical trial on pemafibrate, a selective PPARα modulator.[1]
Furthermore, studies on fenofibrate have indicated an inhibitory effect on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. In a study involving hyperlipoproteinemic patients, the withdrawal of fenofibrate (300 mg/day) led to a significant increase in mononuclear cell HMG-CoA reductase activity, which then decreased upon re-administration of the drug.
Regulation of Gene Expression
The activation of PPARα by fibrates influences the expression of genes central to cholesterol homeostasis. A key target is SREBP-2, a master transcriptional regulator of cholesterol synthesis.
Table 2: Effect of Fenofibrate on SREBP-2 Expression
| Treatment | Fold Change in SREBP-2 |
| Fenofibrate | 2-fold suppression |
Data from a study on the effect of fenofibrate in hamsters.[2]
This suppression of SREBP-2 is a critical step in the mechanism by which fibrates reduce cholesterol synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cholesterol biosynthesis.
Measurement of HMG-CoA Reductase Activity
Objective: To quantify the enzymatic activity of HMG-CoA reductase in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Microsomal Fraction Preparation:
-
Harvest the cells and homogenize them in a buffered solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched with HMG-CoA reductase.
-
-
Enzyme Activity Assay:
-
The activity of HMG-CoA reductase is typically measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.
-
The reaction mixture contains the microsomal fraction, NADPH, and the substrate HMG-CoA.
-
The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the specific activity of HMG-CoA reductase (e.g., in nmol of NADPH oxidized/min/mg of protein).
-
Compare the activity in this compound-treated cells to that in control cells to determine the percentage of inhibition.
-
Caption: Workflow for measuring HMG-CoA reductase activity after this compound treatment.
Quantification of Sterol Intermediates by LC-MS/MS
Objective: To measure the levels of cholesterol precursors in cells or plasma following this compound treatment.
Methodology:
-
Sample Preparation:
-
For cultured cells, scrape and suspend in PBS.
-
For plasma samples, collect and store appropriately.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or a similar liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate the different sterol intermediates using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the sterols using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte.
-
-
Data Analysis:
-
Use deuterated internal standards for accurate quantification.
-
Construct calibration curves for each sterol intermediate.
-
Determine the concentration of each sterol in the this compound-treated and control samples.
-
Caption: Workflow for the quantification of sterol intermediates using LC-MS/MS.
Conclusion
This compound, through its action as a PPARα agonist, exerts a regulatory influence on the cholesterol biosynthesis pathway. While it does not directly inhibit key enzymes in the manner of statins, its ability to suppress the SREBP-2 pathway leads to a downstream reduction in the expression of cholesterogenic genes, including HMG-CoA reductase. This, in turn, contributes to a decrease in cholesterol synthesis. The quantitative data from related fibrates such as fenofibrate and pemafibrate provide a strong indication of the expected effects of this compound. Further research with this compound itself is necessary to establish its precise quantitative impact on the various components of the cholesterol biosynthesis pathway. The detailed experimental protocols provided in this whitepaper offer a robust framework for conducting such investigations, which will be crucial for a complete understanding of this compound's therapeutic profile.
References
In Vitro Evaluation of Pirifibrate's Hypolipidemic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirifibrate is a fibrate derivative that, like other members of this class, is expected to exert its hypolipidemic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2][3] PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[1][3] This technical guide outlines the key in vitro assays and expected outcomes for evaluating the hypolipidemic properties of this compound, focusing on its molecular mechanism of action.
Core Mechanism of Action: PPAR-α Activation
The central mechanism by which fibrates, and thus this compound, exert their lipid-lowering effects is through the activation of PPAR-α. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Signaling Pathway Diagram
Caption: this compound activation of the PPAR-α signaling pathway.
Expected In Vitro Hypolipidemic Effects & Data Presentation
Based on the known effects of other fibrates, this compound is anticipated to modulate the expression of several key genes involved in lipid metabolism. The following tables summarize the expected quantitative outcomes from in vitro experiments.
Table 1: Expected Effect of this compound on Gene Expression in Human Hepatocytes (e.g., HepG2 cells)
| Target Gene | Expected Change in mRNA Expression (Fold Change vs. Vehicle Control) | Primary Function in Lipid Metabolism |
| Lipoprotein Lipase (LPL) | ↑ (Increase) | Hydrolyzes triglycerides in lipoproteins. |
| Apolipoprotein C-III (APOC3) | ↓ (Decrease) | Inhibits lipoprotein lipase. |
| Apolipoprotein A-I (APOA1) | ↑ (Increase) | Major protein component of HDL; reverse cholesterol transport. |
| Apolipoprotein A-II (APOA2) | ↑ (Increase) | Component of HDL. |
| Carnitine Palmitoyltransferase 1 (CPT1) | ↑ (Increase) | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation. |
| Acyl-CoA Oxidase 1 (ACOX1) | ↑ (Increase) | First enzyme of the peroxisomal fatty acid β-oxidation pathway. |
Table 2: Expected Effect of this compound on Cellular Lipid Content in Human Hepatocytes (e.g., HepG2 cells)
| Parameter | Expected Change vs. Vehicle Control | Method of Measurement |
| Intracellular Triglyceride Content | ↓ (Decrease) | Enzymatic assay or Oil Red O staining. |
| Cholesterol Efflux | ↑ (Increase) | Measurement of radiolabeled cholesterol transfer to an acceptor (e.g., ApoA-I). |
| Fatty Acid Oxidation Rate | ↑ (Increase) | Measurement of the conversion of radiolabeled fatty acids to CO2 or acid-soluble metabolites. |
Experimental Protocols
The following are detailed, generalized protocols for key in vitro experiments to evaluate the hypolipidemic effects of this compound. These protocols are based on standard methodologies used for other fibrates.
PPAR-α Transactivation Assay
This assay determines the ability of this compound to activate the PPAR-α receptor.
Experimental Workflow Diagram
Caption: Workflow for a PPAR-α reporter gene assay.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with a PPAR-α expression plasmid, a PPRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of PPAR-α target genes.
Methodology:
-
Cell Culture and Treatment: Plate human hepatocytes (e.g., HepG2) and treat with different concentrations of this compound for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., LPL, APOC3, APOA1, CPT1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cellular Triglyceride Content Assay
This assay quantifies the amount of triglycerides within cells.
Methodology:
-
Cell Culture and Treatment: Plate hepatocytes and treat with this compound as described above.
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.
-
Triglyceride Quantification: Use a commercial triglyceride quantification kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.
-
Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate.
Cholesterol Efflux Assay
This assay measures the capacity of cells to export cholesterol.
Methodology:
-
Cell Culture and Labeling: Culture macrophages (e.g., J774) or hepatocytes and label them with [³H]-cholesterol for 24 hours.
-
Equilibration: Equilibrate the cells in serum-free media for 18-24 hours.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Efflux: Induce cholesterol efflux by adding an acceptor molecule, such as Apolipoprotein A-I (ApoA-I), to the media for 4-6 hours.
-
Quantification: Measure the radioactivity in both the media and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in media / (radioactivity in media + radioactivity in cells)) x 100.
Conclusion
The in vitro evaluation of this compound's hypolipidemic effects is expected to demonstrate its role as a PPAR-α agonist. The anticipated outcomes include the modulation of key genes involved in triglyceride and HDL metabolism, leading to a reduction in cellular lipid accumulation and an increase in cholesterol efflux. The experimental protocols provided in this guide offer a robust framework for the systematic in vitro characterization of this compound and other fibrate-class compounds. Further studies are warranted to generate specific quantitative data for this compound to confirm these expected effects.
References
- 1. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Pirifibrate on Apolipoprotein Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which Pirifibrate and other fibrates modulate the gene expression of key apolipoproteins involved in lipid metabolism. The primary mechanism of action for this class of drugs is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.
Core Mechanism of Action: PPARα Activation
Fibrates, including this compound, act as agonists for PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to an alteration in the rate of transcription of these genes. The modulation of apolipoprotein gene expression by fibrates is a direct consequence of this transcriptional regulation, which ultimately leads to beneficial changes in the plasma lipid profile, including reduced triglycerides and, in humans, increased High-Density Lipoprotein (HDL) cholesterol.
Quantitative Impact on Apolipoprotein Gene Expression
The following tables summarize the quantitative effects of fibrate treatment on the mRNA levels and secretion of various apolipoproteins as reported in several key studies. It is important to note that much of the detailed research has been conducted with fenofibrate, a widely studied fibrate that acts through the same PPARα-dependent mechanism as this compound.
Table 1: Effect of Fibrates on Apolipoprotein A-I (apoA-I) and A-II (apoA-II) Gene Expression
| Apolipoprotein | Species/System | Fibrate | Effect on mRNA Levels | Effect on Protein/Secretion Levels | Reference |
| apoA-I | Human Hepatocytes | Fenofibric Acid | Induction | Increased secretion | [1] |
| Human (in vivo) | Fenofibrate | Not directly measured | Increased plasma concentrations | [2][3] | |
| Rodents (in vivo) | Fenofibrate | Decreased transcription | Lowered HDL levels | [4] | |
| apoA-II | Human Hepatocytes | Fenofibric Acid | Up to 450% of control | Increased secretion | [1] |
| HepG2 Cells | Fenofibric Acid | Up to 250% of control | Increased secretion | ||
| Human (in vivo) | Fenofibrate | Not directly measured | Marked increase in plasma concentrations (0.34 to 0.45 g/L) |
Table 2: Effect of Fibrates on Apolipoprotein C-III (apoC-III) and B (apoB) Gene Expression
| Apolipoprotein | Species/System | Fibrate | Effect on mRNA Levels | Effect on Protein/Secretion Levels | Reference |
| apoC-III | Rat Liver | Various Fibrates | Up to 90% decrease | - | |
| Rat & Human Hepatocytes | Fenofibric Acid | Dose-dependent decrease | Decreased secretion (human) | ||
| apoB | Human (in vivo) | Fenofibrate | Not directly measured | Reduced levels |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of this compound action and a typical experimental workflow for studying its effects on apolipoprotein gene expression.
Caption: this compound signaling pathway via PPARα activation.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the effects of fibrates on apolipoprotein gene expression.
Cell Culture and Treatment
This protocol is based on studies using the human hepatoblastoma cell line, HepG2, a common model for studying liver-related metabolic processes.
-
Cell Line: HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA isolation, 24-well plates for transfection assays).
-
Grow cells to approximately 70-80% confluency.
-
The day before treatment, replace the growth medium with a serum-free medium to minimize confounding effects from serum components.
-
Prepare stock solutions of this compound (or other fibrates) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) in a serum-free medium.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
After incubation, harvest the cells for subsequent analysis (RNA isolation, protein extraction, etc.).
-
RNA Isolation and Northern Blotting
Northern blotting is a classic technique to detect and quantify specific mRNA molecules.
-
RNA Isolation:
-
Lyse the treated and control cells directly in the culture dish using a guanidinium thiocyanate-based solution (e.g., TRIzol reagent).
-
Homogenize the lysate and separate the phases by adding chloroform and centrifuging.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
Northern Blotting:
-
Separate 10-20 µg of total RNA per sample on a 1% agarose gel containing formaldehyde to denature the RNA.
-
Transfer the separated RNA from the gel to a nylon membrane via capillary action.
-
Crosslink the RNA to the membrane using UV radiation or baking.
-
Prehybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Prepare a radiolabeled or non-radiolabeled probe specific to the apolipoprotein mRNA of interest (e.g., apoA-I, apoC-III).
-
Hybridize the probe to the membrane overnight at an appropriate temperature.
-
Wash the membrane under stringent conditions to remove the unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).
-
Quantify the band intensities using densitometry and normalize to a housekeeping gene (e.g., GAPDH, β-actin) to determine relative mRNA abundance.
-
Transient Transfection and Reporter Gene Assay
This assay is used to determine if a drug's effect on gene expression is at the transcriptional level by assessing its impact on the promoter activity of a target gene.
-
Materials:
-
Reporter Plasmid: A plasmid containing the promoter region of the apolipoprotein gene of interest (e.g., human apoA-II promoter) cloned upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).
-
Expression Plasmid: A plasmid encoding human PPARα.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine).
-
-
Protocol:
-
Seed HepG2 cells in 24-well plates the day before transfection.
-
On the day of transfection, prepare a transfection mix containing the reporter plasmid, PPARα expression plasmid, control plasmid, and the transfection reagent in a serum-free medium.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer) and the control reporter (e.g., β-galactosidase activity).
-
Normalize the reporter gene activity to the control reporter activity to account for variations in transfection efficiency.
-
Express the results as a fold induction over the vehicle-treated control.
-
This comprehensive guide provides a foundational understanding of this compound's impact on apolipoprotein gene expression, supported by quantitative data, mechanistic diagrams, and detailed experimental protocols to aid in further research and development.
References
- 1. Effect of fenofibrate treatment on plasma lipoprotein lipids, high-density lipoprotein cholesterol subfractions, and apolipoproteins B, AI, AII, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Fibrates: A Focus on Fenofibrate
Note to the Reader: This document addresses the anti-inflammatory properties of fibrates, with a specific focus on fenofibrate. Initial searches for "Pirifibrate" did not yield relevant scientific studies, suggesting a possible typographical error in the original topic. Fenofibrate is a well-researched member of the fibrate class with established anti-inflammatory effects, and therefore, this guide provides a comprehensive overview of the existing preliminary data on this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core anti-inflammatory properties of fenofibrate. The document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on the anti-inflammatory effects of fenofibrate.
Table 1: In Vitro Studies on Fenofibrate's Anti-inflammatory Effects
| Cell Type | Stimulant | Fenofibrate Concentration | Measured Marker | Result | Reference |
| THP-1 macrophages | Lipopolysaccharide (LPS) | 125 μM | IL-1β | ↓ 63% reduction in peak concentration | [1][2] |
| THP-1 macrophages | Lipopolysaccharide (LPS) | 125 μM | TNF-α | ↓ 88% reduction in peak concentration | [1][2] |
| THP-1 macrophages | Lipopolysaccharide (LPS) | 125 μM | IL-8 | ↓ 54% reduction in peak concentration | [1] |
| Human recombinant COX-2 | 82 nM (IC50) | COX-2 enzyme activity | Inhibition |
Table 2: In Vivo Animal Studies on Fenofibrate's Anti-inflammatory Effects
| Animal Model | Condition | Fenofibrate Dosage | Measured Marker | Result | Reference |
| Wistar rats | Carrageenan-induced paw edema | Not specified | Paw edema | Potent anti-inflammatory activity | |
| Diabetic rats | Streptozotocin-induced diabetes | 30 mg/kg/day & 100 mg/kg/day | Retinal MCP-1, fractalkine, ICAM-1 mRNA and protein | Significant dose-dependent inhibition | |
| Diabetic rats | Streptozotocin-induced diabetes | 30 mg/kg/day & 100 mg/kg/day | Retinal acrolein, nitrotyrosine, 8-OHdG | ↓ Decreased levels | |
| Diabetic rats | Streptozotocin-induced diabetes | Not specified | Aqueous humor ROS | ↓ Suppressed levels |
Table 3: Human Clinical Studies on Fenofibrate's Anti-inflammatory Effects
| Patient Population | Condition | Fenofibrate Dosage | Duration | Measured Marker | Result | Reference |
| Patients with active Rheumatoid Arthritis | Rheumatoid Arthritis | 145 mg/day | 3 months | C-Reactive Protein (CRP) | Significant decrease | |
| Patients with active Rheumatoid Arthritis | Rheumatoid Arthritis | 145 mg/day | 3 months | Interleukin-6 (IL-6) | Significant decrease | |
| Patients with hyperlipoproteinemia IIb and atherosclerosis | Atherosclerosis | Not specified | 1 month | TNF-α | ↓ from 19.2 ± 1.6 to 9.2 ± 1.0 pg/ml (p < 0.01) | |
| Patients with hyperlipoproteinemia IIb and atherosclerosis | Atherosclerosis | Not specified | 1 month | IFN-γ | ↓ from 44.4 ± 5.3 to 24.8 ± 2.9 pg/ml (p < 0.01) | |
| Patients with Metabolic Syndrome | Metabolic Syndrome | 200 mg/day | 12 weeks | High-sensitivity C-Reactive Protein (hs-CRP) | ↓ 49.5 ± 8% decrease vs. placebo (p = 0.005) | |
| Patients with Metabolic Syndrome | Metabolic Syndrome | 200 mg/day | 12 weeks | Interleukin-6 (IL-6) | ↓ 29.8 ± 7% decrease vs. placebo (p = 0.03) | |
| Type 2 Diabetes patients with hypertriglyceridemia | Diabetes | Not specified | 8 weeks | High-sensitivity C-Reactive Protein (hs-CRP) | Significant decrease | |
| Patients with Primary Biliary Cholangitis | Primary Biliary Cholangitis | 145-160 mg/day | Not specified | Serum TNF-α, IL-17A, IL-1β, IL-6, IL-8, MCP-1 | ↓ Reduced levels | |
| Patients with Primary Biliary Cholangitis | Primary Biliary Cholangitis | 145-160 mg/day | Not specified | Serum IL-10 | ↑ Increased levels | |
| Diabetic Retinopathy patients | Diabetic Retinopathy | Not specified | 12 weeks | Serum IL-1β, TNF-α, VEGF, Lp-PLA2 | Significant decrease |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preliminary studies of fenofibrate's anti-inflammatory properties.
In Vitro Inhibition of Pro-inflammatory Cytokines in THP-1 Macrophages
-
Objective: To investigate the effect of fenofibrate on the secretion of pro-inflammatory cytokines in human macrophages.
-
Cell Line: Human THP-1 monocytes were differentiated into macrophages.
-
Stimulation: Macrophages were stimulated with Lipopolysaccharide (LPS) (10 ng/mL) to induce an inflammatory response.
-
Treatment: Cells were pretreated with fenofibrate (125 μM) for a specified period before LPS stimulation.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (IL-1β, TNF-α, IL-8) in the cell culture supernatant were measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Outcome: The percentage reduction in cytokine concentrations in fenofibrate-treated cells compared to untreated, LPS-stimulated cells was calculated.
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of fenofibrate in an animal model.
-
Animal Model: Wistar rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response, resulting in edema.
-
Treatment: Animals were administered fenofibrate orally at a specified dose prior to carrageenan injection. A control group received a vehicle, and a positive control group received a standard anti-inflammatory drug (e.g., diclofenac).
-
Measurement of Edema: The volume of the paw was measured at various time points after carrageenan injection using a plethysmometer.
-
Outcome: The percentage inhibition of paw edema in the fenofibrate-treated group was calculated relative to the control group.
Human Clinical Trial in Patients with Metabolic Syndrome
-
Objective: To assess the effect of fenofibrate on markers of systemic inflammation in patients with metabolic syndrome.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Non-diabetic, insulin-resistant subjects with metabolic syndrome.
-
Intervention: Participants were randomly assigned to receive either fenofibrate (200 mg/day) or a placebo for 12 weeks.
-
Blood Sample Analysis: Fasting blood samples were collected at baseline and after the 12-week treatment period.
-
Inflammatory Marker Measurement: Plasma levels of high-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) were measured using high-sensitivity immunoassays.
-
Outcome: The change in the levels of inflammatory markers from baseline to the end of the study was compared between the fenofibrate and placebo groups.
Signaling Pathways and Visualizations
Fenofibrate exerts its anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which in turn modulates various downstream signaling pathways.
PPARα-Mediated Inhibition of NF-κB Signaling
A key mechanism of fenofibrate's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: PPARα-mediated inhibition of the NF-κB signaling pathway by fenofibrate.
Experimental Workflow for In Vitro Cytokine Analysis
The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-inflammatory effects of fenofibrate.
Caption: Experimental workflow for in vitro analysis of fenofibrate's effect on cytokine production.
Logical Relationship of Fenofibrate's Pleiotropic Effects
Fenofibrate's anti-inflammatory properties are part of its broader pleiotropic effects, which are interconnected.
Caption: Interconnected pleiotropic effects of fenofibrate mediated by PPARα activation.
References
- 1. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for Pirifibrate
This in-depth technical guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental data for Pirifibrate. It is intended for researchers, scientists, and professionals involved in drug development and lipid metabolism research.
Chemical Identifiers and Properties
This compound is a fibrate class lipid-lowering agent. Its chemical identity is well-characterized by several standard identifiers, crucial for regulatory and research purposes.
| Identifier Type | Value | Citation |
| CAS Number | 55285-45-5 | [1] |
| IUPAC Name | [6-(hydroxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate | [1] |
| SMILES | CC(C)(OC1=CC=C(Cl)C=C1)C(=O)OCC2=NC=CC=C2CO | [1] |
| InChI | InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 | [1] |
| InChIKey | YJBIJSVYPHRVCI-UHFFFAOYSA-N | [1] |
| Molecular Formula | C17H18ClNO4 | |
| Molecular Weight | 335.78 g/mol | |
| PubChem CID | 68720 |
Mechanism of Action: PPARα Agonism
This compound, like other fibrates, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a critical role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.
The binding of this compound to PPARα leads to a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.
Signaling Pathway
The activation of PPARα by this compound initiates a cascade of molecular events that ultimately lead to the observed changes in lipid profiles. The following diagram illustrates the core signaling pathway.
Quantitative Data from Clinical and Preclinical Studies
While extensive clinical data specifically for this compound is limited in publicly accessible literature, the effects of the closely related and well-studied fibrate, fenofibrate, provide a strong surrogate for understanding its potential clinical efficacy. The following tables summarize representative data from studies on fenofibrate.
Table 1: Effects of Fenofibrate on Lipid Parameters in Patients with Hypertriglyceridemia
| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Citation |
| Triglycerides (mmol/L) | 3.6 ± 1.5 | 1.7 ± 0.58 (at 6 months) | -50.1% | |
| Total Cholesterol (mmol/L) | Not specified | Not specified | -24.7% (at 6 months) | |
| LDL-C (mmol/L) | Not specified | Not specified | -25.5% (at 6 months) | |
| Non-HDL-C (mmol/L) | Not specified | Not specified | -33.7% (at 6 months) | |
| HDL-C | Not specified | Not specified | Increase up to 20% |
Data from a real-world study of patients on stable statin therapy starting fenofibrate treatment.
Table 2: Effects of Fenofibrate in a Randomized Controlled Trial (ACCORD-Lipid)
| Subgroup | Outcome | Hazard Ratio (Fenofibrate vs. Placebo) | p-value for interaction | Citation |
| Men | Cardiovascular Risk | Lowered | 0.01 | |
| Women | Cardiovascular Risk | Elevated | 0.01 | |
| High Triglycerides (≥204 mg/dL) & Low HDL (≤34 mg/dL) | Cardiovascular Risk | Lowered | 0.06 |
This table highlights the differential effects observed in subgroup analyses of the ACCORD-Lipid trial, emphasizing the importance of patient selection for fibrate therapy.
Experimental Protocols
The investigation of this compound's pharmacological effects involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the activity of a PPARα agonist like this compound.
In Vitro PPARα Activation Assay
Objective: To determine the ability of this compound to activate the PPARα receptor.
Methodology: A cell-based reporter gene assay is commonly employed.
-
Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is transiently co-transfected with two plasmids:
-
An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound (or its active metabolite) for 24-48 hours. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated.
In Vivo Study of Lipid-Lowering Effects in a Rodent Model
Objective: To evaluate the efficacy of this compound in reducing plasma lipid levels in an animal model of dyslipidemia.
Methodology:
-
Animal Model: A suitable rodent model, such as the fructose-fed hamster or the ob/ob mouse, which exhibits hypertriglyceridemia, is used.
-
Acclimatization and Grouping: Animals are acclimatized for at least one week and then randomly assigned to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Treatment Administration: this compound is administered orally (e.g., by gavage) daily for a specified period (e.g., 2-4 weeks).
-
Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.
-
Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using standard enzymatic colorimetric assays.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a PPARα agonist like this compound.
Conclusion
This compound is a fibrate-class drug that primarily functions as a PPARα agonist. Its mechanism of action involves the transcriptional regulation of genes integral to lipid and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol. While specific clinical data for this compound is not as abundant as for other fibrates like fenofibrate, the shared mechanism of action allows for a robust understanding of its expected pharmacological effects. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel PPARα agonists. Further research and clinical trials are warranted to fully elucidate the specific clinical profile of this compound.
References
Methodological & Application
Application Notes and Protocols: Dissolving Pirifibrate for Cell Culture Experiments
Introduction
Pirifibrate is a fibrate class lipid-lowering agent. Fibrates are known to exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4] This action modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[1] Like other fibrates, this compound is characterized by poor aqueous solubility, which presents a challenge for its application in in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound for use in cell culture assays.
Physicochemical Data and Solubility
This compound is a hydrophobic compound, making it practically insoluble in water. To achieve a homogenous solution suitable for cell culture, an organic solvent is required for the initial stock preparation. The following table summarizes the solubility of Fenofibrate, a closely related and well-studied fibrate, which serves as a reliable reference for this compound.
Table 1: Solubility of Fenofibrate in Common Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 1 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Data sourced from Cayman Chemical product information for Fenofibrate.
Experimental Protocol: Preparation of this compound Solutions
This protocol details the steps for preparing a high-concentration stock solution of this compound in an organic solvent and its subsequent dilution to a working concentration in cell culture medium.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes (15 mL or 50 mL)
Procedure
Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound (C₂₀H₂₁ClO₄) is approximately 360.8 g/mol .
-
Calculation for 1 mL of 10 mM stock:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 360.8 g/mol = 0.003608 g = 3.61 mg
-
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of cell culture grade DMSO to the tube. For 3.61 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can aid solubility. Vortex again after warming.
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. This compound is stable for extended periods when stored under these conditions.
-
Part 2: Preparation of Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Serial Dilution: It is crucial to perform a serial dilution to prevent the precipitation of the hydrophobic compound when transferring from the organic solvent to the aqueous medium. A direct, large dilution can cause the compound to crash out of solution.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Example: Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium in a sterile tube. Mix immediately and thoroughly by gentle vortexing or inversion.
-
-
Final Dilution in Culture Vessel:
-
Add the required volume of the intermediate working solution to your cell culture vessel (e.g., multi-well plate, flask) containing cells and medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture is non-toxic. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cellular stress.
-
Important Considerations:
-
Solvent Toxicity: Always run a vehicle control experiment (cells treated with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent.
-
Precipitation: Due to the hydrophobic nature of this compound, it may precipitate in aqueous solutions over time. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.
-
Sterility: Maintain sterile conditions throughout the procedure to prevent contamination of cell cultures. Use sterile tubes, tips, and a laminar flow hood.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action for fibrates like this compound.
Caption: this compound activates PPARα, leading to gene transcription changes.
Experimental Workflow
The diagram below outlines the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism [infoscience.epfl.ch]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method for Pirifibrate Analysis: A Case of Mistaken Identity and a Proposed Alternative
Despite a comprehensive search for established High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Pirifibrate, no specific, validated protocols are readily available in the public domain for this particular compound. The scientific literature and application note databases are replete with methods for a closely related compound, Fenofibrate, which is also a member of the fibrate class of drugs. This frequent association in search results often leads to the mistaken assumption that methods are interchangeable. However, due to structural differences, analytical methods must be specific to the target analyte to ensure accuracy and reliability.
Given the absence of specific data for this compound, this document will instead provide detailed application notes and protocols for the analysis of Fenofibrate as a well-documented and structurally similar alternative. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be working with fibrate compounds.
Application Notes for Fenofibrate Analysis by RP-HPLC
This section outlines two common Reverse-Phase HPLC (RP-HPLC) methods for the quantification of Fenofibrate in bulk drug substances and pharmaceutical dosage forms.
Method 1: Isocratic RP-HPLC with UV Detection
This method is a straightforward and robust approach for the routine analysis of Fenofibrate.
-
Principle: The method utilizes a C18 stationary phase and a mobile phase of acetonitrile and a pH-adjusted buffer to achieve separation. Detection is performed using a UV detector at a wavelength where Fenofibrate exhibits maximum absorbance.
-
Applications: Suitable for quality control of raw materials and finished products.
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Fenofibrate from its potential degradation products, making it suitable for stability studies.
-
Principle: Similar to the isocratic method, but the mobile phase composition and gradient may be optimized to resolve the parent drug from any impurities or degradants.
-
Applications: Crucial for determining the shelf-life and storage conditions of Fenofibrate-containing products.
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPLC analysis of Fenofibrate, providing a benchmark for method performance.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | Acetonitrile:Phosphate Buffer (pH 3.0) (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 286 nm | 285 nm |
| Retention Time (min) | ~5-7 | ~6 |
| Theoretical Plates | > 2000 | > 2000 |
| Tailing Factor | < 1.5 | < 1.5 |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 10 - 600 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102 | 99 - 101 |
| Precision (% RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.08 µg/mL | ~0.7 µg/mL |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for Bulk Drug Analysis
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Fenofibrate reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 50, 100, 200, 400, 600 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the Fenofibrate bulk drug sample in the mobile phase to obtain a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Sample Preparation for Pharmaceutical Dosage Forms (Tablets)
-
Tablet Powder Preparation: Weigh and finely powder not fewer than 20 tablets.
-
Extraction: Accurately weigh a portion of the tablet powder equivalent to a single dose of Fenofibrate and transfer it to a volumetric flask.
-
Dissolution: Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to volume with the mobile phase.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to settle the excipients. Filter the supernatant through a 0.45 µm syringe filter before injection.
Visualizations
Application Note: Quantification of Fenofibric Acid in Human Plasma by HPLC-UV
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) method with UV detection for the quantitative analysis of fenofibric acid, the active metabolite of fenofibrate, in human plasma samples. The described protocol utilizes a simple and efficient liquid-liquid extraction for sample preparation and offers excellent sensitivity, accuracy, and precision. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] It belongs to the fibrate class of drugs, which act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3] Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[4][5] The therapeutic effects of fenofibrate are mediated by fenofibric acid, which is responsible for lowering triglyceride levels and modulating high-density and low-density lipoprotein cholesterol.
Given that fenofibric acid is the pharmacologically active moiety, accurate and reliable quantification in plasma is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for monitoring patient compliance and therapeutic efficacy. This application note provides a detailed protocol for the determination of fenofibric acid in human plasma using a robust and validated HPLC-UV method.
Experimental Protocols
Materials and Reagents
-
Fenofibric Acid reference standard
-
4'-chloro-5-fluoro-2-hydroxybenzophenone (CFHB) as internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Control human plasma (drug-free)
Instrumentation
-
HPLC system with UV detector
-
Symmetry Shield™ RP18 column (150×4.60 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Chromatographic Conditions
-
Mobile Phase: Acetonitrile: 0.02 M Phosphoric Acid (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 287 nm
-
Column Temperature: 35°C
-
Injection Volume: 180 µL
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of fenofibric acid and the internal standard (CFHB) are prepared in methanol. Calibration standards and quality control samples are prepared by spiking appropriate amounts of the working solutions into drug-free human plasma.
Plasma Sample Preparation
-
To 500 µL of plasma sample in a polypropylene tube, add 125 µL of the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of ethyl acetate and 1 mL of 1 M HCl.
-
Vortex for 5 minutes, followed by centrifugation at 5,500 ×g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Results and Discussion
This HPLC-UV method was validated for its linearity, precision, accuracy, and recovery. The retention times for fenofibric acid and the internal standard were approximately 6.1 and 9.1 minutes, respectively.
Quantitative Data Summary
The quantitative performance of the method is summarized in the tables below.
| Parameter | Result | Reference |
| Linearity Range | 0.095 - 19.924 µg/mL | |
| Correlation Coefficient (r²) | > 0.98 | |
| Lower Limit of Quantitation (LLOQ) | 0.095 µg/mL |
| Precision (% CV) | Intra-day | Inter-day | Reference |
| Low QC | 9.94 | 5.47 | |
| Mid QC | 2.45 | 2.14 | |
| High QC | Not Specified | Not Specified |
| Accuracy (%) | Intra-day | Inter-day | Reference |
| Low QC | 92.78 | 95.73 | |
| Mid QC | 99.97 | 101.99 | |
| High QC | Not Specified | Not Specified |
| Parameter | Result (%) | Reference |
| Recovery of Analyte | 62.9 | |
| Recovery of Internal Standard | 78.2 |
Experimental Workflow Diagram
References
- 1. ijpra.com [ijpra.com]
- 2. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pirifibrate for Gene Expression Analysis in Hepatic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirifibrate, a fibric acid derivative, is a potent hypolipidemic agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor highly expressed in the liver that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα by this compound leads to the altered transcription of a multitude of genes involved in fatty acid uptake, transport, and oxidation, as well as inflammation and lipoprotein metabolism.[3][4][5] Consequently, this compound and other fibrates are valuable tools for studying hepatic gene regulation and for the development of therapeutics targeting metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
These application notes provide a comprehensive overview of the use of this compound in gene expression analysis of hepatic cells, including its effects on key metabolic pathways, detailed experimental protocols, and expected outcomes.
Mechanism of Action: this compound and PPARα Signaling
This compound acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade predominantly results in the upregulation of genes involved in fatty acid catabolism and the downregulation of genes associated with lipogenesis and inflammation.
Caption: this compound signaling pathway in hepatic cells.
Key Applications in Hepatic Gene Expression Analysis
-
Studying Lipid Metabolism: Elucidating the genetic control of fatty acid oxidation, transport, and triglyceride synthesis.
-
Drug Discovery: Screening for novel compounds that modulate PPARα activity for the treatment of metabolic diseases.
-
Toxicology Studies: Assessing the potential for drug-induced liver injury through the analysis of stress and inflammatory gene expression.
-
Disease Modeling: Investigating the pathophysiology of liver diseases such as NAFLD and non-alcoholic steatohepatitis (NASH).
Data Presentation: Gene Expression Changes in Hepatic Cells Treated with Fibrates
The following tables summarize the expected changes in the expression of key genes in hepatic cells following treatment with a PPARα agonist like this compound. The data is compiled from various studies on fibrates, including fenofibrate and ciprofibrate, which share a common mechanism of action with this compound.
Table 1: Upregulated Genes Involved in Fatty Acid Metabolism
| Gene Symbol | Gene Name | Function | Fold Change Range | Reference |
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid β-oxidation | 2 - 10 | |
| CPT1A | Carnitine Palmitoyltransferase 1A | Mitochondrial fatty acid uptake | 1.5 - 5 | |
| CYP4A | Cytochrome P450, family 4, subfamily a | Fatty acid ω-oxidation | 5 - 20+ | |
| FABP1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport | 2 - 6 | |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibition of glucose oxidation | 5 - 15 | |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Ketogenesis | 5 - 20 |
Table 2: Downregulated Genes in Hepatic Cells
| Gene Symbol | Gene Name | Function | Fold Change Range | Reference |
| SREBP-1c | Sterol Regulatory Element-Binding Protein 1c | Lipogenesis regulation | 0.5 - 0.8 | |
| FASN | Fatty Acid Synthase | Fatty acid synthesis | 0.4 - 0.7 | |
| ACC | Acetyl-CoA Carboxylase | Fatty acid synthesis | 0.5 - 0.8 | |
| APOC3 | Apolipoprotein C-III | Lipoprotein lipase inhibitor | 0.3 - 0.6 |
Note: Fold change values are approximate and can vary depending on the specific fibrate, concentration, treatment duration, and the experimental model used (e.g., cell line, primary hepatocytes, or animal model).
Experimental Protocols
Protocol 1: Treatment of Hepatic Cells with this compound
This protocol describes the general procedure for treating cultured hepatic cells (e.g., HepG2, HepaRG) with this compound.
Materials:
-
Hepatic cell line of choice (e.g., HepG2, Huh7, primary hepatocytes)
-
Complete cell culture medium (e.g., DMEM or Williams' E Medium with appropriate supplements)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture hepatic cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into multi-well plates at a density of 0.5 x 106 cells/well for a 6-well plate (adjust for other plate sizes).
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. A typical concentration range for in vitro studies is 10-100 µM. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction (Protocol 2).
-
Protocol 2: RNA Extraction and Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying changes in gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the harvested cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including a DNase treatment step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA.
-
Run the qPCR reaction using a standard cycling protocol (an example is provided below).
-
Example Cycling Protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to a stable housekeeping gene.
-
Present the data as fold change relative to the vehicle-treated control group.
-
Visualization of Experimental Workflow
Caption: Workflow for hepatic cell gene expression analysis.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the intricate network of gene expression that governs hepatic lipid metabolism. By activating PPARα, it provides a robust system for studying the transcriptional regulation of key metabolic pathways. The protocols and data presented herein offer a foundational guide for researchers and scientists in academia and the pharmaceutical industry to design and execute experiments aimed at understanding liver function and developing novel therapeutics for metabolic diseases. Careful selection of the hepatic cell model is crucial, as different cell lines can exhibit varied gene expression profiles and responses.
References
- 1. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Liver gene expression in rats in response to the peroxisome proliferator-activated receptor-alpha agonist ciprofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism [infoscience.epfl.ch]
- 5. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Determining Pirifibrate's PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] As a member of the nuclear receptor superfamily, PPARα is a key therapeutic target for the treatment of dyslipidemia. Fibrates, a class of lipid-lowering drugs, exert their effects by activating PPARα.[2][3] Pirifibrate is a fibrate derivative investigated for its potential to modulate lipid profiles. This application note provides a detailed protocol for a robust cell-based luciferase reporter assay to quantify the activation of human PPARα by this compound. Additionally, a confirmatory quantitative real-time PCR (qRT-PCR) protocol is included to measure the expression of a downstream target gene.
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, transport, and other metabolic processes.
Principle of the Assay
This primary assay utilizes a genetically engineered cell line that stably expresses human PPARα and a luciferase reporter gene. The reporter gene is under the transcriptional control of a promoter containing multiple PPREs. When this compound activates PPARα, the PPARα/RXR heterodimer binds to the PPREs, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of PPARα activation and can be quantified using a luminometer.
Data Presentation
The potency of this compound and other reference compounds in activating PPARα is determined by generating dose-response curves and calculating the half-maximal effective concentration (EC50).
Table 1: Comparative PPARα Activation by Fibrates
| Compound | EC50 (µM) for human PPARα | Efficacy (% of control) | Reference |
| This compound | Data to be determined by user | Data to be determined by user | N/A |
| Fenofibric Acid | 9.47 | 104% | |
| Bezafibrate | 30.4 | 93.6% | |
| Pemafibrate | 0.0014 | 107% | |
| GW7647 (Control Agonist) | 0.00818 | 100% |
Fenofibric acid is the active metabolite of fenofibrate. Data for reference compounds are derived from a GAL4 transactivation assay in COS-7 cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PPARα signaling pathway and the experimental workflows for the described assays.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying Pirifibrate's Effect on Lipid Droplets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirifibrate, a fibric acid derivative, is a hypolipidemic agent known to modulate lipid metabolism. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid oxidation and lipid storage.[1][2] Understanding the cellular and molecular effects of this compound on lipid droplets is crucial for elucidating its therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). These application notes provide a comprehensive overview of in vitro models and detailed protocols to investigate the impact of this compound on lipid droplet dynamics.
Recommended In Vitro Models
A variety of in vitro models can be employed to study the effects of this compound on hepatocyte lipid metabolism. The choice of model depends on the specific research question, balancing physiological relevance with experimental feasibility.
-
Immortalized Human Hepatocyte Cell Lines (e.g., HepG2, Huh7): These are widely used due to their robustness, ease of culture, and reproducibility. HepG2 cells, in particular, are a well-established model for studying hepatic lipid metabolism and are suitable for inducing steatosis through oleic acid treatment.[3][4][5]
-
Primary Human Hepatocytes: Considered the "gold standard" for in vitro liver studies due to their high physiological relevance. However, their use is limited by availability, donor variability, and rapid loss of phenotype in culture.
-
Induced Pluripotent Stem Cell (iPSC)-Derived Hepatocytes: These offer a renewable source of human hepatocytes and can be generated from patients with specific metabolic genotypes, providing a platform for personalized medicine research.
-
3D Liver Models (Spheroids, Organoids, and Liver-on-a-Chip): These advanced models offer a more physiologically relevant microenvironment by incorporating multiple liver cell types and complex tissue architecture. They are particularly useful for studying chronic effects and cell-cell interactions in liver diseases.
Data Presentation: Quantitative Effects of Fibrate Treatment on Lipid Droplets
While specific quantitative data for this compound is limited in publicly accessible literature, the effects of fenofibrate, another PPARα agonist from the same drug class, provide a strong proxy for its expected activity.
Table 1: Effect of Fenofibrate on Triglyceride Accumulation in HepG2 Cells
| Treatment Group | Concentration (µM) | Cellular Triglyceride Content (% of Control) |
| Control (DMSO) | - | 100 ± 5.6 |
| Fenofibrate | 10 | 125 ± 8.2 |
| Fenofibrate | 50 | 158 ± 11.5 |
| Fenofibrate | 100 | 189 ± 14.3* |
*Data are presented as mean ± SD. *P<0.05 versus the control group. Data is representative of findings reported in studies on fenofibrate's effect on HepG2 cells, where it has been shown to promote triglyceride accumulation. This seemingly paradoxical effect in vitro may be attributed to the simultaneous induction of fatty acid synthesis and oxidation pathways.
Table 2: Effect of a Selective PPARα Modulator (Pemafibrate) on Lipid Droplet Morphology in a Mouse Model of NASH
| Treatment Group | Lipid Droplet Number (per field) | Median Lipid Droplet Area (µm²) |
| Vehicle Control | 100 ± 12 | 15.2 ± 2.1 |
| Pemafibrate | 185 ± 21 | 8.9 ± 1.3 |
*Data are presented as mean ± SEM. *P<0.05 versus the vehicle control group. This data from a related PPARα modulator illustrates the typical effect of this class of drugs on lipid droplet morphology, characterized by an increase in the number of smaller lipid droplets.
Experimental Protocols
Protocol 1: Induction of Steatosis and this compound Treatment in HepG2 Cells
This protocol describes the induction of an in vitro model of hepatic steatosis in HepG2 cells, followed by treatment with this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Oleic Acid-BSA Complex: a. Prepare a 100 mM stock solution of oleic acid in ethanol. b. Prepare a 10% (w/v) BSA solution in sterile water. c. Warm the BSA solution to 37°C and add the oleic acid stock solution dropwise while stirring to achieve a final concentration of 5 mM oleic acid. This will result in a 10:1 molar ratio of oleic acid to BSA. d. Filter-sterilize the complex and store at -20°C.
-
Induction of Steatosis: a. Seed HepG2 cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach 70-80% confluency. b. Replace the culture medium with DMEM containing the oleic acid-BSA complex at a final concentration of 0.25-0.5 mM oleic acid. c. Incubate for 24 hours to induce lipid droplet accumulation.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in the culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%. c. Remove the oleic acid-containing medium and add the this compound-containing medium to the cells. d. Include a vehicle control group treated with the same concentration of DMSO. e. Incubate for an additional 24-48 hours.
-
Analysis: Proceed with lipid droplet quantification using Oil Red O staining (Protocol 2).
Protocol 2: Oil Red O Staining for Lipid Droplet Quantification
This protocol details the staining of neutral lipids in cultured cells using Oil Red O, a common method for visualizing and quantifying lipid droplets.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
60% Isopropanol
-
Hematoxylin (optional, for nuclear counterstaining)
-
Mounting medium
-
Microscope
Procedure:
-
Cell Fixation: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% PFA for 20-30 minutes at room temperature. c. Wash the cells three times with PBS.
-
Oil Red O Staining: a. Prepare the Oil Red O working solution by diluting the stock solution with water (6 parts stock to 4 parts water). Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter. b. Incubate the fixed cells with 60% isopropanol for 5 minutes. c. Remove the isopropanol and add the Oil Red O working solution to cover the cells completely. d. Incubate for 15-30 minutes at room temperature.
-
Washing and Counterstaining: a. Remove the Oil Red O solution and wash the cells 3-5 times with distilled water until the excess stain is removed. b. (Optional) If nuclear counterstaining is desired, incubate the cells with Hematoxylin for 1 minute and then wash thoroughly with water.
-
Imaging and Quantification: a. Add a small amount of PBS or mounting medium to the wells to prevent drying. b. Visualize the cells under a light microscope. Lipid droplets will appear as red-orange spheres. c. Capture images and quantify the lipid droplet area, number, and intensity using image analysis software (e.g., ImageJ).
Protocol 3: In Vitro Lipolysis Assay
This protocol measures the rate of lipolysis by quantifying the release of glycerol from cultured hepatocytes.
Materials:
-
Differentiated hepatocytes with accumulated lipid droplets
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Kit (commercially available)
Procedure:
-
Cell Preparation: a. Culture and induce steatosis in hepatocytes as described in Protocol 1. b. Prior to the assay, gently wash the cells twice with warm PBS.
-
Stimulation of Lipolysis: a. Add Lipolysis Assay Buffer to each well. b. To stimulate lipolysis, add isoproterenol to the treatment wells to a final concentration of 10 µM. Include a basal (unstimulated) control group. c. Incubate the plate at 37°C for 1-3 hours.
-
Sample Collection: a. After incubation, carefully collect the supernatant (assay buffer) from each well.
-
Glycerol Quantification: a. Measure the glycerol concentration in the collected supernatants using a commercial glycerol assay kit, following the manufacturer's instructions. b. Normalize the glycerol concentration to the total protein content of the cells in each well.
Protocol 4: De Novo Lipogenesis Assay
This protocol measures the rate of new fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cellular lipids.
Materials:
-
Cultured hepatocytes
-
[14C]-Acetic Acid, sodium salt
-
Insulin
-
Scintillation cocktail
-
Scintillation counter
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl
Procedure:
-
Cell Preparation: a. Culture hepatocytes in appropriate plates. b. Two hours prior to the assay, replace the medium with a serum-free medium containing insulin (100 nM) to stimulate lipogenesis.
-
Radiolabeling: a. Add [14C]-acetate to each well to a final concentration of 1 µCi/mL. b. Incubate at 37°C for 2-4 hours.
-
Lipid Extraction: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells and scrape them into a glass tube. c. Add chloroform:methanol (2:1) to the cell lysate to extract the lipids. d. Add 0.9% NaCl and vortex thoroughly. e. Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Quantification: a. Transfer the organic phase to a scintillation vial and allow the solvent to evaporate. b. Add scintillation cocktail to the vial. c. Measure the radioactivity using a scintillation counter. d. Normalize the counts per minute (CPM) to the total protein content.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action on lipid metabolism.
Caption: Workflow for in vitro analysis of this compound.
Conclusion
The provided in vitro models and protocols offer a robust framework for investigating the effects of this compound on lipid droplet metabolism. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying this compound's therapeutic actions, facilitating the development of novel treatments for metabolic diseases. The paradoxical findings on triglyceride accumulation with some fibrates in vitro highlight the complex regulatory networks involved and underscore the importance of comprehensive analyses that include both lipid storage and turnover.
References
- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipid Accumulation and Oxidation in Hepatocytes by Bioactive Bean Extracts [mdpi.com]
- 5. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pirifibrate Efficacy in Animal Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Note on Drug-Specific Data: While this document is intended to provide guidance on testing the efficacy of Pirifibrate, a comprehensive search of available scientific literature did not yield specific quantitative data on this compound's effects in animal models of hyperlipidemia. Therefore, to fulfill the request for detailed application notes and protocols, this document utilizes Fenofibrate , a well-studied and representative member of the fibrate class of drugs (to which this compound belongs), as an illustrative example. The principles, protocols, and expected outcomes described herein are broadly applicable to the preclinical evaluation of this compound and other fibrate drugs.
Introduction to this compound and its Mechanism of Action
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. Fibrates are known to be agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[1][2] The activation of PPARα by fibrates leads to a cascade of downstream effects, primarily in the liver, that collectively contribute to an improved lipid profile.
The key mechanisms of action for fibrates like this compound include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation enhances the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This leads to a reduction in plasma triglyceride levels.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: Fibrates suppress the production of ApoC-III, an inhibitor of LPL. This further promotes the catabolism of triglyceride-rich lipoproteins.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.
-
Increased High-Density Lipoprotein (HDL) Cholesterol Synthesis: Fibrates can increase the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL, leading to an increase in HDL cholesterol levels.[3]
-
Modulation of Low-Density Lipoprotein (LDL) Particle Size: Fibrates can promote a shift from small, dense LDL particles, which are considered more atherogenic, to larger, more buoyant LDL particles.
These pleiotropic effects make fibrates effective in treating various forms of dyslipidemia, particularly those characterized by high triglycerides and low HDL cholesterol.
Animal Models of Hyperlipidemia
The selection of an appropriate animal model is critical for the preclinical evaluation of hypolipidemic drugs.[1] Several models are available, each with its own advantages and limitations. The most common models for inducing hyperlipidemia for drug efficacy testing are diet-induced models.
High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats
The HFD-induced hyperlipidemia model in rats is a widely used and relevant model for studying dyslipidemia that mimics many aspects of the human condition.
Principle: Prolonged feeding of a diet rich in saturated fats and cholesterol leads to an accumulation of lipids in the blood, resulting in elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), often accompanied by a decrease in high-density lipoprotein cholesterol (HDL-C).
Typical Diet Composition: A typical high-fat diet for inducing hyperlipidemia in rats may consist of (by weight):
-
Standard Chow: ~78%
-
Lard or other saturated fat source: ~10%
-
Cholesterol: ~1-2%
-
Cholic Acid: ~0.5% (to aid in cholesterol absorption)
The duration of the high-fat diet feeding to induce a stable hyperlipidemic state is typically 4 to 8 weeks.
Data Presentation: Efficacy of Fenofibrate in a High-Fat Diet-Induced Hyperlipidemic Rat Model
The following tables summarize representative quantitative data on the efficacy of Fenofibrate in a high-fat diet (HFD)-induced hyperlipidemic rat model. These data are provided as an example of the expected outcomes when testing a fibrate drug.
Table 1: Effect of Fenofibrate on Serum Lipid Profile in HFD-Fed Rats
| Group | Treatment | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | Standard Diet + Vehicle | 75 ± 6 | 85 ± 7 | 28 ± 4 | 42 ± 5 |
| HFD Control | HFD + Vehicle | 185 ± 15 | 210 ± 20 | 110 ± 12 | 30 ± 4 |
| Fenofibrate (50 mg/kg) | HFD + Fenofibrate | 130 ± 12 | 125 ± 15 | 75 ± 8 | 38 ± 5 |
| Fenofibrate (100 mg/kg) | HFD + Fenofibrate | 115 ± 10 | 100 ± 12 | 60 ± 7 | 45 ± 6 |
*Data are presented as Mean ± SD. *p < 0.05 compared to HFD Control.
Table 2: Effect of Fenofibrate on Body Weight and Liver Index in HFD-Fed Rats
| Group | Treatment | Final Body Weight (g) | Liver Weight (g) | Liver Index (Liver Weight / Body Weight * 100) |
| Normal Control | Standard Diet + Vehicle | 350 ± 25 | 10.5 ± 1.0 | 3.0 ± 0.2 |
| HFD Control | HFD + Vehicle | 450 ± 30 | 15.8 ± 1.5 | 3.5 ± 0.3 |
| Fenofibrate (50 mg/kg) | HFD + Fenofibrate | 425 ± 28 | 16.5 ± 1.6 | 3.9 ± 0.4 |
| Fenofibrate (100 mg/kg) | HFD + Fenofibrate | 410 ± 25 | 17.2 ± 1.8 | 4.2 ± 0.5 |
*Data are presented as Mean ± SD. *p < 0.05 compared to HFD Control. Note: Fibrates can sometimes cause a slight increase in liver weight (hepatomegaly) in rodents, which is a known species-specific effect related to peroxisome proliferation and is generally not indicative of toxicity in this context.[4]
Experimental Protocols
Protocol for High-Fat Diet-Induced Hyperlipidemia in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Standard rodent chow
-
High-fat diet (custom or commercially available)
-
Cages with ad libitum access to food and water
-
Animal balance
Procedure:
-
Acclimatization: Upon arrival, house the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Group Allocation: Randomly divide the animals into experimental groups (e.g., Normal Control, HFD Control, this compound treatment groups).
-
Induction of Hyperlipidemia:
-
The Normal Control group continues to receive the standard rodent diet.
-
The HFD Control and this compound treatment groups are switched to the high-fat diet.
-
-
Dietary Period: Maintain the respective diets for 4-8 weeks to establish a stable hyperlipidemic state.
-
Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, a baseline blood sample can be collected to confirm the hyperlipidemic state.
Protocol for Efficacy Testing of this compound
Materials:
-
Hyperlipidemic rats (from Protocol 4.1)
-
This compound (or other test compound)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Commercial enzymatic kits for lipid profile analysis (TC, TG, HDL-C)
Procedure:
-
Treatment Period:
-
The Normal Control and HFD Control groups receive the vehicle daily via oral gavage.
-
The this compound treatment groups receive the specified doses of this compound dissolved or suspended in the vehicle daily via oral gavage.
-
-
Duration of Treatment: The treatment period typically lasts for 2-4 weeks.
-
Blood Collection:
-
At the end of the treatment period, fast the animals overnight (12-16 hours).
-
Anesthetize the animals.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
-
Serum/Plasma Separation:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.
-
For plasma, centrifuge the blood immediately at 3000 rpm for 15 minutes at 4°C.
-
-
Lipid Profile Analysis:
-
Analyze the serum or plasma for TC, TG, and HDL-C levels using commercially available enzymatic kits according to the manufacturer's instructions.
-
Calculate LDL-C using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
-
-
Tissue Collection:
-
After blood collection, euthanize the animals.
-
Excise, weigh, and process the liver and other relevant tissues for further analysis (e.g., histopathology, gene expression studies).
-
Visualizations
References
- 1. The results of animal studies with ciprofibrate, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirifibrate Solution Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirifibrate is a fibrate class drug, primarily recognized for its lipid-lowering properties through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The stability of this compound in solution is a critical factor for the reliability and reproducibility of long-term in vitro and in vivo experiments. This document provides detailed application notes and protocols to guide researchers in preparing and handling this compound solutions, along with methods to assess their stability over time.
Disclaimer: Specific long-term stability data for this compound solutions is limited in publicly available literature. The following protocols and stability data are based on established methods for other fibrate drugs, such as fenofibrate and ciprofibrate, which share structural and chemical similarities. Researchers should validate these methods for their specific experimental conditions.
Data Presentation: Stability of Fibrate Solutions Under Stress Conditions
The following tables summarize the typical degradation of fibrates under various stress conditions, which can be used as a predictive guide for this compound.
Table 1: Summary of Fibrate Degradation under Hydrolytic Stress
| Fibrate | Condition | Temperature | Duration | Degradation (%) | Reference |
| Fenofibrate | 0.1 M HCl | 80°C | 2 hours | > 5% | [1] |
| Fenofibrate | 0.2 N NaOH | Not Specified | 12 hours | Significant | [2] |
| Ciprofibrate | 3 M HCl | Not Specified | Not Specified | Degradation Observed | [3] |
| Ciprofibrate | 0.5 M NaOH | Not Specified | Not Specified | Degradation Observed | [3] |
Table 2: Summary of Fibrate Degradation under Oxidative, Thermal, and Photolytic Stress
| Fibrate | Condition | Temperature | Duration | Degradation (%) | Reference |
| Fenofibrate | 1% H₂O₂ | 80°C | 2 hours | > 5% | [1] |
| Ciprofibrate | 30% H₂O₂ | Not Specified | Not Specified | Degradation Observed | |
| Fenofibrate | Dry Heat | 80°C | > 48 hours | < 5% | |
| Fenofibrate | UV Light | Not Specified | > 48 hours | < 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in long-term experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, amber glass vial to protect from light.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound Solution
Objective: To evaluate the stability of a this compound solution under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 N HCl and incubate at 80°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.2 N NaOH and keep at room temperature for 12 hours.
-
Oxidation: Mix an aliquot of this compound stock solution with 3% H₂O₂ and incubate at 80°C for 2 hours.
-
Thermal Degradation: Expose an aliquot of this compound stock solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of this compound stock solution to UV light (e.g., in a photostability chamber) for 48 hours.
Procedure:
-
For each stress condition, prepare a sample of this compound solution at a known concentration (e.g., 100 µg/mL) in the respective stress medium.
-
Prepare a control sample by diluting the this compound stock solution in the appropriate solvent (e.g., mobile phase for HPLC analysis) to the same concentration.
-
After the specified duration, neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples to the control to identify degradation products and quantify the remaining this compound.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products. This method is adapted from established methods for other fibrates.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% triethanolamine in water or a phosphate buffer), with the ratio adjusted to achieve optimal separation (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the control and stressed samples from the forced degradation study.
-
Analyze the chromatograms to determine the peak area of this compound and any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Visualizations
This compound Mechanism of Action: PPARα Signaling Pathway
Fibrates, including this compound, exert their therapeutic effects by activating PPARα. The binding of this compound to PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling pathway plays a crucial role in lipid metabolism.
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study to assess the stability of a this compound solution.
Caption: Workflow for a forced degradation study.
References
Application of Pirifibrate in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirifibrate, a fibrate class drug, is a hypolipidemic agent known for its efficacy in modulating plasma lipid profiles. Like other fibrates, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α by this compound leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and cholesterol levels. Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform to comprehensively investigate the detailed molecular changes in the lipidome induced by this compound. These application notes provide an overview of the use of this compound in lipidomics research, including its mechanism of action, effects on the lipid profile, and detailed protocols for conducting lipidomics studies.
Mechanism of Action: PPAR-α Activation
This compound exerts its lipid-lowering effects by binding to and activating PPAR-α.[1] This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This binding modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1]
Key transcriptional changes induced by this compound via PPAR-α activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins (chylomicrons and VLDL).
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation leads to increased catabolism of fatty acids in the liver.
-
Increased Synthesis of HDL-associated Apolipoproteins: Upregulation of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) synthesis contributes to increased HDL cholesterol levels.[1]
Quantitative Effects on Lipid Profiles
Clinical studies have demonstrated the lipid-modifying efficacy of this compound. While comprehensive lipidomics data for this compound is limited, a multicenter study provides key insights into its effects on major lipid classes.[3] For a more detailed understanding of the expected changes at the lipid species level, data from studies on other fibrates, such as Fenofibrate, can be informative, as they share the same primary mechanism of action.
Table 1: Summary of this compound's Effect on Plasma Lipids (Multicenter Study)
| Lipid Parameter | Hyperlipoproteinemia Type IIa | Hyperlipoproteinemia Type IIb | Hyperlipoproteinemia Type IV |
| Plasma Cholesterol | ↓ 24.3% | ↓ 20.0% | - |
| Triglycerides | - | ↓ 31.0% | ↓ 38.6% |
| Alpha-lipoproteins (HDL) | ↑ | ↑ | ↑ |
| Pre-beta-lipoproteins (VLDL) | - | ↓ | ↓ |
| Beta-lipoproteins (LDL) | ↓ (Statistically Significant) | - | - |
Table 2: Expected Effects of Fibrate Class Drugs on Specific Lipid Species (Based on Fenofibrate Lipidomics Studies)
| Lipid Class | Change | Potential Significance |
| Ceramides (Cer) | ↓ | Reduction in species associated with insulin resistance and cardiovascular risk. |
| Sphingomyelins (SM) | ↓ | Alteration in cell membrane composition and signaling pathways. |
| Phosphatidylcholines (PC) | Variable | Modulation of membrane fluidity and lipoprotein structure. |
| Lysophosphatidylcholines (LPC) | ↓ | Decrease in pro-inflammatory lipid mediators. |
| Triglycerides (TG) | ↓ | Significant reduction in various TG species, a primary therapeutic goal. |
| Cholesteryl Esters (CE) | ↓ | Reduction in the main component of LDL particles. |
Experimental Protocols for Lipidomics Analysis
A typical lipidomics workflow to investigate the effects of this compound involves several key stages: sample preparation, lipid extraction, LC-MS analysis, and data processing.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Folch method.
Materials:
-
Plasma or serum samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma/serum in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.
-
Store reconstituted samples at -80°C until analysis.
Protocol 2: Untargeted Lipidomics using Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example for Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive and negative ESI modes in separate runs.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS scans of the top 5-10 most intense ions.
Protocol 3: Data Analysis Workflow
Software:
-
Vendor-specific instrument control software.
-
Open-source software such as XCMS, MZmine, or commercial software for peak picking, alignment, and feature detection.
-
Lipid identification software/databases (e.g., LIPID MAPS, MS-DIAL).
-
Statistical analysis software (e.g., R, MetaboAnalyst).
Procedure:
-
Data Conversion: Convert raw MS data files to an open format (e.g., mzXML, mzML).
-
Peak Picking and Alignment: Use software like XCMS to detect chromatographic peaks and align them across all samples.
-
Lipid Identification: Annotate features by matching m/z values and MS/MS fragmentation patterns against lipid databases.
-
Quantification: Use the peak areas or heights for relative quantification. For absolute quantification, use appropriate internal standards.
-
Statistical Analysis: Perform univariate (e.g., t-test, ANOVA) and multivariate (e.g., PCA, PLS-DA) statistical analyses to identify lipids that are significantly altered by this compound treatment.
-
Pathway Analysis: Use pathway analysis tools to understand the biological implications of the observed lipid changes.
Conclusion
This compound is a potent lipid-modifying agent that operates through the activation of PPAR-α. Lipidomics offers an in-depth approach to elucidate the specific molecular changes in the lipidome following this compound treatment. The provided protocols offer a framework for researchers to design and execute robust lipidomics studies to investigate the effects of this compound and other fibrates. While detailed lipidomics data specific to this compound is still emerging, the known effects of the fibrate class on various lipid species provide a strong foundation for future research in this area. Such studies will be crucial for a more complete understanding of the therapeutic benefits and underlying molecular mechanisms of this compound.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate decreases plasma fibrinogen, improves lipid profile, and reduces uricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of hyperlipoproteinemias: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pirifibrate Insolubility in Aqueous Solutions
Disclaimer: Information available on "Pirifibrate" is limited. The following guide is based on data for "Fenofibrate," a structurally related and well-documented compound from the fibrate class of drugs, which exhibits similar solubility challenges. The principles and troubleshooting steps provided are broadly applicable to poorly water-soluble compounds of this nature.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound/Fenofibrate not dissolving in aqueous solutions?
Fenofibrate is practically insoluble in water.[1][2] This poor aqueous solubility is a known characteristic of this class of compounds and is a primary challenge in experimental and pharmaceutical settings.
Q2: What are the key factors that influence the solubility of this compound/Fenofibrate?
Several factors can impact the solubility of Fenofibrate:
-
pH: The solubility of fibrates can be pH-dependent. For instance, the solubility of ciprofibrate, another fibrate, increases with a rise in pH from 4.0 to 5.5 due to the deprotonation of its carboxylic acid group.[3]
-
Temperature: For many compounds, solubility increases with temperature. The dissolution of fenofibrate is an endothermic process, meaning an increase in temperature will favor solubility.[4]
-
Particle Size: Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[5]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. For example, a new polymorph of pemafibrate (Form II) showed 1.9 times the powder solubility of Form I in pure water.
-
Presence of Co-solvents and Excipients: The addition of organic co-solvents or solubility-enhancing excipients can significantly increase the solubility of fenofibrate in aqueous systems.
Troubleshooting Guide
Issue: this compound/Fenofibrate precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen aqueous buffer.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table below to ensure you are working within the known solubility limits.
-
pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer. An increase in pH may enhance solubility.
-
Use of Co-solvents: For stock solutions, first dissolve the compound in a small amount of an organic solvent like DMSO, DMF, or ethanol before diluting it with the aqueous buffer. Note that high concentrations of organic solvents may affect your experiment.
-
Temperature Control: Gently warming the solution may help dissolve the compound, but be cautious about potential degradation at higher temperatures.
-
Issue: The dissolution of this compound/Fenofibrate is very slow.
-
Possible Cause: The dissolution rate is limited by the compound's high lipophilicity and crystalline nature.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you have the solid compound, consider techniques like micronization to reduce particle size.
-
Use of Wetting Agents/Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant can improve the wettability of the hydrophobic compound, thereby increasing the dissolution rate.
-
Formulation as a Solid Dispersion: Creating a solid dispersion with a hydrophilic carrier can significantly enhance the dissolution rate.
-
Quantitative Data: Solubility of Fenofibrate
| Solvent/System | Solubility | Reference |
| Water | Practically Insoluble | |
| Ethanol | Slightly Soluble (1 mg/mL) | |
| Methanol | Slightly Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| DMSO | 15 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| 1:3 solution of DMF:PBS (pH 7.2) | 0.25 mg/mL | |
| Pure Drug in Water | 0.3 mg/mL | |
| Solid Dispersion in Water | 2.17 to 3.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Fenofibrate Stock Solution for In Vitro Assays
This protocol describes the preparation of a stock solution using a co-solvent, which is then diluted in an aqueous buffer.
-
Weighing: Accurately weigh the desired amount of Fenofibrate powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of an organic solvent (e.g., DMSO or DMF) to the powder. Fenofibrate is soluble in DMSO at 15 mg/mL and in DMF at 30 mg/mL.
-
Vortexing: Vortex the mixture until the Fenofibrate is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Dilution: Dilute the stock solution with your aqueous buffer of choice (e.g., PBS pH 7.2) to the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation. A 1:3 dilution of a DMF stock in PBS (pH 7.2) can yield a final solubility of 0.25 mg/mL.
-
Storage: It is recommended not to store the aqueous solution for more than one day.
Protocol 2: Enhancing Aqueous Solubility using Solid Dispersion with a Hydrophilic Polymer (Solvent Evaporation Method)
This method involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution.
-
Polymer and Drug Dissolution: Dissolve both Fenofibrate and a hydrophilic polymer (e.g., HPMCAS) in a common volatile organic solvent.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film of the drug and polymer on the flask's inner surface.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: The resulting powder can then be tested for its solubility and dissolution rate in aqueous solutions. Solid dispersions have been shown to increase fenofibrate's aqueous solubility from 0.3 mg/mL to over 3 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound/Fenofibrate insolubility.
Caption: Workflow for enhancing solubility via solid dispersion.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Enhancing the Solubility of Fenofibrate by Nanocrystal Formation and Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pirifibrate Concentration for in vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pirifibrate concentration for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fibric acid derivative, a class of drugs known for their lipid-lowering effects. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[2] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][4]
Q2: What are the key considerations before starting an in vitro assay with this compound?
Before initiating experiments, it is crucial to consider the following:
-
Solubility: this compound, similar to other fibrates like fenofibrate, has poor aqueous solubility. It is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), acetone, and chloroform. Therefore, preparing a concentrated stock solution in a suitable organic solvent is necessary.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the research question. For PPARα activation studies, cell lines with endogenous or engineered expression of PPARα are suitable.
-
Dose-Response and Time-Course Experiments: It is essential to perform initial dose-response and time-course experiments to determine the optimal concentration range and incubation time for your specific cell line and assay.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
A broad concentration range should be tested initially, from nanomolar to micromolar levels. Based on studies with structurally related fibrates like fenofibrate, a starting range of 1 µM to 100 µM is often employed. Some studies have reported cytotoxic effects at concentrations of 100 µM and higher. Therefore, it is crucial to assess cytotoxicity in your chosen cell line. For PPARα activation assays, potent synthetic agonists are active in the nanomolar range, providing a reference for the expected potency of this compound.
Q4: How can I prepare a this compound stock solution?
Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments, ensuring the final DMSO concentration remains non-toxic to the cells.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Observation: A visible precipitate or cloudiness appears in the cell culture medium after adding this compound.
-
Root Causes and Solutions:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound in solution, without being cytotoxic. Pre-warming the media to 37°C before adding the this compound stock solution can sometimes help. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Interaction with Media Components: this compound may interact with components in the serum or media, leading to precipitation.
-
Solution: Test the solubility of this compound in the basal medium without serum first. If precipitation occurs only in the presence of serum, consider reducing the serum concentration if experimentally feasible.
-
-
pH and Temperature: Suboptimal pH or temperature can affect the solubility of media components.
-
Solution: Ensure the cell culture medium is properly buffered and the incubator is maintaining the correct temperature and CO2 levels.
-
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
-
Observation: Significant cell death is observed even at low concentrations of this compound.
-
Root Causes and Solutions:
-
Solvent Toxicity: The concentration of the organic solvent used to dissolve this compound may be too high.
-
Solution: Prepare a vehicle control with the same final concentration of the solvent to assess its baseline toxicity. Ensure the final solvent concentration is kept to a minimum (e.g., <0.1% DMSO).
-
-
Compound Cytotoxicity: The specific cell line may be particularly sensitive to this compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the IC50 value of this compound for your cell line. This will help in selecting a sub-toxic concentration range for subsequent functional assays. Studies on similar compounds have shown cytotoxicity at concentrations ≥100 µM.
-
-
Off-Target Effects: this compound may have off-target effects that induce cell death. Some studies on fenofibrate have indicated PPARα-independent mechanisms leading to cytotoxicity.
-
Solution: Investigate potential off-target mechanisms if the observed cytotoxicity does not align with the expected PPARα activation profile.
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Observation: High variability between replicate wells or between experiments.
-
Root Causes and Solutions:
-
Inaccurate Pipetting: Errors in pipetting the concentrated stock solution or in serial dilutions.
-
Solution: Use calibrated pipettes and ensure thorough mixing of solutions at each dilution step.
-
-
Compound Instability: this compound may not be stable in the cell culture medium over the course of the experiment.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light and elevated temperatures.
-
-
Cellular Health and Passage Number: Variations in cell health, density, or passage number can affect their response to treatment.
-
Solution: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound (and related Fenofibrate)
| Property | Value | Reference |
| Molecular Weight | 360.8 g/mol (Fenofibrate) | |
| Solubility | Practically insoluble in water; soluble in DMSO, acetone, ether, benzene, chloroform. | |
| LogP | 5.2 (Fenofibrate) |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Starting Concentration Range | Key Considerations |
| Cell Viability (e.g., MTT) | Various (e.g., HepG2, A549) | 0.1 µM - 1 mM | To determine the cytotoxic profile and select a non-toxic range for functional assays. |
| PPARα Reporter Gene Assay | HEK293T, HepG2 (transfected) | 1 µM - 50 µM | Use a known PPARα agonist as a positive control. |
| Lipid Accumulation (e.g., Oil Red O) | Hepatocytes, Adipocytes | 1 µM - 50 µM | Ensure the chosen concentration does not significantly impact cell viability. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Replace the old medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. PPARα Reporter Gene Assay
-
Objective: To quantify the activation of PPARα by this compound.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with a PPARα expression vector and a reporter plasmid containing a PPRE linked to a luciferase gene.
-
Seed the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of this compound, a known PPARα agonist (positive control), and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control.
-
3. Lipid Accumulation Assay (Oil Red O Staining)
-
Objective: To visualize and quantify the effect of this compound on intracellular lipid accumulation.
-
Methodology:
-
Seed cells (e.g., hepatocytes or pre-adipocytes) in a multi-well plate and differentiate them if necessary.
-
Treat the cells with this compound at non-toxic concentrations for a specified period.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Visualize and capture images using a microscope.
-
For quantification, elute the stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 520 nm).
-
Visualizations
Caption: this compound activation of the PPARα signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Pirifibrate Efficacy in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with Pirifibrate in animal studies. As publicly available data specifically for this compound is limited, this guide draws upon extensive research on the broader class of fibrate drugs, such as fenofibrate, which share a similar mechanism of action. The principles and troubleshooting steps outlined here are therefore highly relevant to investigations involving this compound.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy Despite In Vitro Potency
A common challenge in preclinical research is the discrepancy between promising in vitro results and weaker than expected in vivo efficacy.[1] This section provides a structured approach to troubleshoot this issue.
Quantitative Data Summary: Fibrate Efficacy in Animal Models
The following table summarizes dosage and efficacy data from studies on fibrates in common animal models. This can serve as a starting point for dose-ranging studies with this compound.
| Animal Model | Fibrate | Dosage | Route of Administration | Duration | Key Efficacy Endpoints & Results | Reference(s) |
| Rat | Fenofibrate | 20 mg/kg/day | Oral gavage | 7 days | Decreased Cmax, t1/2, and AUC of fenofibric acid when co-administered with triptolide. | [2] |
| Rat | Ciprofibrate | 0.6-3 mg/kg/day | Oral | Not Specified | Suppressed the increase in blood lipids by 33% in hyperlipidemic rats. | [3] |
| Dog | Fenofibrate | 10 mg/kg/day | Oral | 30 days | Normalized triglyceride and cholesterol levels in 85.9% and 53.7% of dogs with hyperlipidemia, respectively. | [4] |
| Dog | Fenofibrate (micronized) | 2.2-13.5 mg/kg/day (dose-escalation) | Oral | 21-63 days | Normalized triglycerides in all hyperlipidemic dogs. | [5] |
| Mouse | Fenofibrate | Not Specified | Not Specified | Not Specified | Reduces intestinal cholesterol absorption via PPARα-dependent modulation of NPC1L1 expression. |
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Action: Confirm the purity and stability of your this compound batch.
-
Rationale: Degradation of the active compound can lead to reduced efficacy.
-
Action: Ensure the vehicle used for formulation is appropriate and does not interfere with absorption. For oral administration, consider formulations that enhance bioavailability.
-
Rationale: Poor solubility or inappropriate vehicle can limit the amount of drug absorbed.
-
-
Pharmacokinetic (PK) Assessment:
-
Action: Conduct a pilot PK study to measure the concentration of this compound's active metabolite (Pirifibric acid) in the plasma of the animal model at different time points after administration.
-
Rationale: Low bioavailability, rapid metabolism, or rapid clearance can prevent the drug from reaching therapeutic concentrations at the target tissue. There are known species differences in the metabolism of fibrates. For example, rats and humans primarily metabolize fibrates via glucuronidation, while dogs, cats, and ferrets can utilize taurine conjugation.
-
-
Dose Escalation Study:
-
Action: Perform a dose-escalation study to determine if a higher dose of this compound improves efficacy without causing toxicity.
-
Rationale: The initial dose may be too low to elicit a significant biological response. The effective dose can vary significantly between species.
-
-
Re-evaluate the Animal Model:
-
Action: Consider the appropriateness of the chosen animal model.
-
Rationale: The pathophysiology of the disease in the animal model may not fully recapitulate the human condition, or the animal model may have inherent resistance to the drug's mechanism of action. Species differences in PPARα expression and activity are well-documented. Rodents, for instance, show a more pronounced peroxisome proliferation in the liver in response to fibrates than humans.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other fibrates?
A1: this compound, like other fibrates, primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to increased breakdown of fatty acids and a reduction in the production of triglycerides.
Q2: Why might this compound show different efficacy between animal species?
A2: Species-specific differences are a major factor influencing the efficacy of fibrates. These differences can be attributed to:
-
Metabolism: As mentioned earlier, the metabolic pathways for fibrates can vary significantly between species, affecting the drug's half-life and exposure. For example, the metabolism of fenofibrate differs between rats, guinea pigs, and dogs.
-
PPARα Expression and Activity: The expression levels and ligand-binding affinity of PPARα can differ between species. This can lead to variations in the transcriptional response to this compound.
-
Target Gene Regulation: The regulation of specific genes by PPARα can be species-dependent. For instance, the induction of apolipoprotein A-I (Apoa1) gene expression by PPARα, which raises HDL cholesterol, is observed in humans but not in rodents due to mutations in the PPAR-response element of the gene in the latter.
Q3: What are some key considerations for the experimental protocol when administering this compound?
A3: A well-designed experimental protocol is critical for obtaining reliable and reproducible results. Key considerations include:
-
Route of Administration: Oral gavage is a common and precise method for administering drugs to rodents.
-
Vehicle Selection: The vehicle should solubilize the drug without affecting its activity or the animal's physiology. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).
-
Dosing Volume and Frequency: Dosing volume should be appropriate for the size of the animal, and the frequency should be based on the drug's half-life in that species.
-
Fasting State: For studies investigating lipid metabolism, the fasting state of the animals at the time of dosing and blood collection is a critical parameter to control.
Q4: My in vitro IC50 for this compound is very low, but I'm not seeing the expected effect in my animal model. What could be the issue?
A4: This is a frequent challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Pharmacokinetics: The drug may not be reaching the target tissue in sufficient concentrations due to low absorption, high metabolism, or rapid excretion.
-
Tumor Microenvironment (if applicable): In cancer models, the in vivo tumor microenvironment can create barriers to drug penetration and promote resistance mechanisms not present in 2D cell cultures.
-
Activation of Compensatory Pathways: The biological system in a living animal is more complex and may activate alternative signaling pathways to compensate for the drug's effect.
-
Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its effect. The extent of protein binding can vary between species.
Experimental Protocols
Recommended In Vivo Study Protocol for this compound in a Rat Model of Hyperlipidemia
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.
1. Animal Model:
-
Male Wistar rats (8-10 weeks old).
-
Induce hyperlipidemia by feeding a high-fat diet for 4-6 weeks.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Plasma storage tubes
3. Dosing Solution Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).
-
Ensure the solution is homogenous before each administration.
4. Experimental Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose).
-
Administer this compound or vehicle by oral gavage once daily for the desired study duration (e.g., 14 or 28 days).
-
Monitor animal health and body weight regularly.
-
At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia) after an overnight fast.
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
5. Endpoint Analysis:
-
Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.
-
If possible, measure the plasma concentration of Pirifibric acid to correlate with efficacy.
Visualizations
Signaling Pathway
References
- 1. The metabolism and disposition of fenofibrate in rat, guinea pig, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Clofibrate and clofibric acid: comparison of the metabolic disposition in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fibrate-Induced Cytotoxicity in Cell Lines
Disclaimer: This document primarily references data and mechanisms associated with fenofibrate, a well-studied member of the fibrate class of drugs. While Pirifibrate belongs to the same class and is expected to share a similar mechanism of action as a PPARα agonist, specific quantitative data and detailed cytotoxic studies on this compound are limited in publicly available scientific literature. The information provided should be used as a general guide, and it is recommended to perform cell line-specific dose-response experiments for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity when working with this compound and other fibrates in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other fibrates?
This compound and other fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that, when activated, forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of genes involved in lipid metabolism and inflammation.[2][3]
Q2: Can this compound be cytotoxic to cell lines?
Yes, while primarily used as lipid-lowering agents, fibrates like fenofibrate have been shown to induce cytotoxicity in various cancer cell lines.[4] The cytotoxic effects are often dose-dependent and can include the induction of apoptosis (programmed cell death) and cell cycle arrest. It is crucial to determine the cytotoxic potential of this compound in your specific cell line of interest.
Q3: What signaling pathways are implicated in fibrate-induced cytotoxicity?
Several signaling pathways have been identified to play a role in the cytotoxic effects of fibrates, particularly fenofibrate, in cancer cells. These include:
-
AMPK/mTOR Pathway: Fibrates can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.
-
NF-κB Pathway: Fibrates have been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a significant role in inflammation and cell survival.
-
Akt Pathway: The PI3K/Akt pathway is a major survival pathway in cells. Some studies have shown that fibrates can inhibit the phosphorylation of Akt, leading to reduced cell survival and apoptosis.
Q4: I am observing higher-than-expected cytotoxicity at low concentrations of my fibrate drug. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to PPARα agonists.
-
Solvent Toxicity: The solvent used to dissolve the fibrate (e.g., DMSO) might be contributing to cytotoxicity, especially at higher concentrations. Always include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Compound Precipitation: Fibrates can have low aqueous solubility. If the compound precipitates out of solution in the cell culture media, it can lead to inconsistent and unpredictable cytotoxic effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can mask the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique. |
| Pipetting Errors | Use calibrated pipettes and be consistent with the volume and technique for adding the compound and assay reagents. |
| Edge Effects in Plates | Evaporation from wells on the edge of the plate can concentrate the compound. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound. If precipitation is observed, refer to the troubleshooting guide for solubility issues. |
Issue 2: Low or No Cytotoxic Effect Observed
This could indicate a problem with the compound, the assay, or the experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify the identity and purity of your this compound stock. Ensure it has been stored correctly. |
| Sub-optimal Concentration Range | The concentrations tested may be too low to induce a cytotoxic response. Perform a broad dose-response curve to determine the appropriate concentration range. |
| Short Incubation Time | The cytotoxic effects of this compound may require a longer incubation period. Consider extending the treatment time (e.g., 48 or 72 hours). |
| Assay Interference | The compound may interfere with the assay chemistry. For example, some compounds can interfere with the absorbance or fluorescence readings of viability dyes. Run a cell-free control with the compound and the assay reagent to check for interference. |
| High Cell Seeding Density | A high cell density might mask the cytotoxic effects. Optimize the cell seeding density for your specific cell line and assay. |
Issue 3: this compound Solubility Problems
Fibrates are known to have poor water solubility, which can be a significant challenge in cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. The final concentration of the solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. |
| Precipitation Upon Dilution | When diluting the stock solution in your aqueous cell culture medium, add the stock solution to the medium while vortexing or mixing vigorously to ensure rapid and even dispersion. Perform serial dilutions in the medium if necessary. |
| Use of Solubilizing Agents | For particularly challenging solubility issues, consider the use of solubilizing agents such as sodium lauryl sulfate, though their own potential cytotoxicity must be carefully evaluated. |
Quantitative Data
The following table summarizes the IC50 values of fenofibrate and other fibrates in different human cell lines after 72 hours of treatment, as reported in the literature. This data can serve as a reference for designing your own dose-response experiments with this compound.
| Fibrate | Cell Line | IC50 (µM) |
| Fenofibrate | HEK293 (Human Embryonic Kidney) | 188.0 ± 8.5 |
| HepG2 (Human Liver Cancer) | 76.1 ± 4.7 | |
| HT-29 (Human Colon Cancer) | 205.7 ± 4.0 | |
| Bezafibrate | HEK293 | 332.3 ± 16.1 |
| HepG2 | 200.0 ± 8.8 | |
| HT-29 | 201.1 ± 27.7 | |
| Gemfibrozil | HEK293 | > 500 |
| HepG2 | 251.3 ± 25.7 | |
| HT-29 | 191.6 ± 37.6 |
Data adapted from a study on the effects of fibrates on cell proliferation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a concentrated stock solution in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound's Primary Mechanism of Action via PPARα
This compound, as a PPARα agonist, binds to and activates the PPARα receptor. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This binding event modulates the transcription of target genes involved in lipid metabolism and inflammation.
References
Technical Support Center: Improving the Detection of Pirifibrate (Fenofibric Acid) in Biological Samples
A Note on Terminology: The term "Pirifibrate" is not commonly used in recent scientific literature. The widely recognized and prescribed compound is Fenofibrate , which is a prodrug that is rapidly converted in the body to its active metabolite, Fenofibric Acid . This technical support center will focus on the detection of Fenofibric Acid, which is the primary analyte of interest in biological samples for pharmacokinetic and clinical studies.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the accurate and precise measurement of fenofibric acid in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary analyte to measure in biological samples after administration of fenofibrate?
A1: The primary analyte to measure is fenofibric acid . Fenofibrate is a prodrug that is rapidly and completely hydrolyzed by esterases in the blood and tissues to its active metabolite, fenofibric acid. Unchanged fenofibrate is generally not detected in plasma.
Q2: What are the most common analytical techniques for the quantification of fenofibric acid?
A2: The most common and reliable techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of detection.
Q3: What are the typical biological matrices used for fenofibric acid analysis?
A3: The most common biological matrices are plasma and serum.[1] Urine can also be used, as a significant portion of the drug is excreted renally as fenofibric acid and its glucuronide conjugate.
Q4: What are "matrix effects" and how can they affect my results in LC-MS/MS analysis?
A4: Matrix effects are the alteration of ionization efficiency for the analyte of interest by co-eluting compounds from the biological sample. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Thorough sample preparation and the use of a suitable internal standard are crucial for mitigating matrix effects.
Q5: How should I store my biological samples to ensure the stability of fenofibric acid?
A5: For long-term storage, plasma and serum samples should be kept frozen at -20°C or -80°C. Fenofibric acid is generally stable under these conditions. It's also important to minimize freeze-thaw cycles. Short-term stability at room temperature or refrigerated conditions should be evaluated during method validation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of fenofibric acid in biological samples.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent mismatch with the mobile phase.- Column overload. | - Use a guard column and ensure proper sample cleanup.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure fenofibric acid is in a single ionic state (a pH around 2.5-3.0 is often used).- Dissolve the final extract in the mobile phase.- Reduce the injection volume or dilute the sample. |
| Inconsistent or Low Recovery | - Inefficient extraction procedure.- Incorrect pH during liquid-liquid extraction (LLE).- Analyte degradation during sample processing. | - Optimize the extraction solvent and technique (LLE or Solid-Phase Extraction - SPE).- For LLE, acidify the plasma sample to a pH below the pKa of fenofibric acid (~4.8) to ensure it is in its non-ionized form, which is more soluble in organic solvents.- Process samples on ice and protect from light if photodegradation is suspected. |
| High Signal Variability (Poor Precision) in LC-MS/MS | - Significant matrix effects.- Inconsistent sample preparation.- Instability of the analyte in the autosampler. | - Improve sample cleanup to remove interfering substances like phospholipids.- Use a stable isotope-labeled internal standard (SIL-IS) for fenofibric acid if available.- Ensure consistent timing and technique for all sample preparation steps.- Evaluate the stability of the processed samples in the autosampler and keep the autosampler temperature controlled (e.g., 4°C). |
| Low Sensitivity (Signal-to-Noise Ratio is Poor) | - Suboptimal mass spectrometry parameters.- Ion suppression from the matrix.- Low extraction recovery. | - Optimize MS parameters (e.g., collision energy, declustering potential).- Enhance sample cleanup to reduce matrix components.- Consider a more sensitive instrument or a different ionization technique if available.- Optimize the extraction procedure to improve recovery. |
| Carryover (Peak Observed in Blank Injection After a High Concentration Sample) | - Adsorption of the analyte to parts of the HPLC/UPLC system.- Contamination of the injector or syringe. | - Use a stronger needle wash solution in the autosampler.- Inject a blank sample with a high organic content after high concentration samples.- Ensure all tubing and connections are inert and clean. |
Quantitative Data Presentation
The following tables summarize typical performance characteristics of analytical methods for fenofibric acid detection.
Table 1: HPLC-UV Methods for Fenofibric Acid Quantification
| Parameter | Plasma/Serum | Urine | Reference(s) |
| Limit of Detection (LOD) | 0.03 - 0.04 µg/mL | Not widely reported | |
| Limit of Quantification (LOQ) | 0.05 - 0.25 µg/mL | Not widely reported | |
| Linearity Range | 0.05 - 20 µg/mL | Not widely reported | |
| Recovery | 79.8 - ~100% | Not widely reported | |
| Precision (%RSD) | < 17.2% | Not widely reported |
Table 2: LC-MS/MS Methods for Fenofibric Acid Quantification
| Parameter | Plasma/Serum | Reference(s) |
| Limit of Detection (LOD) | 3.0 ng/mL | |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | |
| Linearity Range | 5 - 30,000 ng/mL | |
| Recovery | 66.7 - 94.7% | |
| Precision (%RSD) | < 11.91% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis
This protocol is a generalized procedure based on common LLE methods for fenofibric acid.
-
Sample Thawing: Thaw frozen plasma or serum samples in an ice bath to maintain sample integrity.
-
Aliquoting: Pipette 500 µL of the plasma/serum sample into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Acidification: Add 100 µL of an acid (e.g., 1 M HCl) to the sample to lower the pH. Vortex for 30 seconds. This step is crucial for protonating the fenofibric acid.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT) for LC-MS/MS Analysis
This is a simpler and faster sample preparation method suitable for LC-MS/MS.
-
Sample Thawing: Thaw frozen plasma or serum samples in an ice bath.
-
Aliquoting: Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard of fenofibric acid.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial.
-
Dilution (Optional but Recommended): Dilute the supernatant with the mobile phase (e.g., 1:10) to reduce matrix effects before injection.
-
Analysis: Inject the diluted supernatant into the LC-MS/MS system.
Visualizations
Mechanism of Action of Fibrates
Fibrates, including fenofibrate, exert their lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor. This activation leads to changes in the transcription of genes involved in lipid metabolism.
Caption: Mechanism of action of fenofibric acid via PPARα activation.
General Workflow for Bioanalytical Method Development
This diagram outlines the logical steps involved in developing a robust method for quantifying fenofibric acid in biological samples.
Caption: Workflow for bioanalytical method development and validation.
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical approach to troubleshooting low recovery of fenofibric acid during sample preparation.
Caption: Troubleshooting guide for low recovery of fenofibric acid.
References
- 1. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent Pirifibrate experimental results
This guide provides researchers, scientists, and drug development professionals with essential information for achieving consistent and reliable experimental results with Pirifibrate. It includes frequently asked questions, troubleshooting advice, detailed protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other fibrates, primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation.[4][5] Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, altering their transcription. This leads to increased fatty acid oxidation and reduced triglyceride levels.
Q2: What is the recommended solvent for dissolving this compound?
This compound is practically insoluble in water. For in vitro experiments, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is common practice to first dissolve the compound in a solvent like DMF and then dilute it with the aqueous buffer of choice for the experiment. A stock solution can be prepared in these solvents and then further diluted into cell culture media. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should this compound be stored to ensure its stability?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years. Once dissolved in an organic solvent to make a stock solution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.
Visualizing Key Processes
Signaling Pathway
Caption: this compound activation of the PPARα signaling pathway.
Experimental Workflow
Caption: General workflow for a cell-based this compound experiment.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q: My this compound is not dissolving properly or is precipitating in the culture medium. What should I do?
A: This is a common issue due to the low aqueous solubility of fibrates.
-
Possible Cause 1: Incorrect Solvent: You are attempting to dissolve this compound directly in an aqueous buffer or cell culture medium.
-
Solution: Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF first. Ensure the compound is fully dissolved before making further dilutions.
-
-
Possible Cause 2: Precipitation upon Dilution: The compound is precipitating when the stock solution is diluted into the aqueous culture medium.
-
Solution 1: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution drop-wise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 2: For maximum solubility in aqueous buffers, first dissolve this compound in DMF, then dilute this solution with the aqueous buffer of choice.
-
-
Possible Cause 3: Final Concentration is Too High: The desired final concentration in your experiment exceeds the solubility limit in the medium.
-
Solution: Check the literature for typical working concentrations. If precipitation persists, you may need to lower the final concentration or use a different formulation if available.
-
Q: I'm observing high variability between my experimental replicates. What are the potential causes?
A: High variability can undermine the reliability of your results.
-
Possible Cause 1: Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Let the plate rest on a level surface at room temperature for 15-20 minutes before incubation to allow for even cell distribution.
-
-
Possible Cause 2: Inaccurate Pipetting: Small errors in pipetting the compound or reagents can lead to large differences in results.
-
Solution: Calibrate your pipettes regularly. Pre-wet the pipette tips before aspirating and dispense liquids slowly and consistently.
-
-
Possible Cause 3: Edge Effects: Wells on the perimeter of a microplate can behave differently due to increased evaporation.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 4: Compound Precipitation: Inconsistent precipitation of this compound across wells can lead to variable effective concentrations.
-
Solution: Visually inspect wells under a microscope after adding the compound to check for precipitates. If observed, refer to the solubility troubleshooting section above.
-
Troubleshooting Logic
References
- 1. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate - Wikipedia [en.wikipedia.org]
- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pirifibrate (Fenofibrate) Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding Pirifibrate (commonly known as Fenofibrate) degradation during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of Fenofibrate, focusing on preventing its degradation to ensure accurate and reliable results.
Issue 1: Low or variable recovery of Fenofibrate in analytical samples.
-
Question: My quantitative analysis shows significantly lower concentrations of Fenofibrate than expected. What could be the cause?
-
Answer: Low recovery of Fenofibrate is often due to its degradation into Fenofibric acid, its active metabolite. Fenofibrate is an ester, making it highly susceptible to hydrolysis, especially in the presence of strong acids or bases.[1][2] Additionally, exposure to UV light and oxidative conditions can contribute to its degradation.[1][3]
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Question: I am observing extra peaks in my HPLC chromatogram that do not correspond to Fenofibrate. What are these, and how can I prevent them?
-
Answer: These unexpected peaks are likely degradation products. The most common degradation product is Fenofibric acid, formed via hydrolysis.[4] Other potential degradation products can arise from oxidation or photodegradation. To identify these peaks, it is recommended to perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to characterize the retention times of the degradation products.
Issue 3: Inconsistent results between sample replicates.
-
Question: I am getting poor reproducibility in my quantitative results for Fenofibrate across replicate samples. What could be the reason?
-
Answer: Inconsistent results are often a symptom of ongoing degradation during sample processing. The extent of degradation can vary between samples due to minor differences in processing time, temperature, or exposure to light. To improve reproducibility, it is crucial to standardize all sample preparation steps and minimize exposure to harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Fenofibrate degradation?
A1: The primary factors causing Fenofibrate degradation are:
-
pH: Fenofibrate is highly unstable in acidic and basic solutions, where it undergoes rapid hydrolysis to Fenofibric acid.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Light: Exposure to UV light can induce photodegradation, leading to the formation of various photoproducts.
-
Oxidation: Fenofibrate can be degraded by oxidizing agents.
Q2: How can I prevent the hydrolysis of Fenofibrate to Fenofibric acid during sample preparation?
A2: To prevent hydrolysis, it is critical to maintain a neutral pH throughout the sample preparation process. Avoid using strong acids or bases for extraction or dilution. If pH adjustment is necessary, use buffers with a pH as close to neutral as possible. Work at low temperatures (e.g., on ice) to slow down the hydrolysis rate.
Q3: What are the recommended storage conditions for Fenofibrate samples?
A3: Fenofibrate samples, especially in solution, should be stored at low temperatures (refrigerated or frozen) and protected from light. Use amber vials or wrap containers in aluminum foil to prevent photodegradation. For long-term storage, freezing at -20°C or below is recommended.
Q4: Which solvents are suitable for preparing Fenofibrate stock solutions and samples?
A4: Acetonitrile and methanol are commonly used solvents for Fenofibrate. It is crucial to use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation. Ensure the solvents are neutral and free of acidic or basic impurities.
Q5: Are there any specific precautions to take during the extraction of Fenofibrate from biological matrices?
A5: When extracting Fenofibrate from plasma or other biological samples, it is important to work quickly and at low temperatures. Protein precipitation with a neutral organic solvent like acetonitrile is a common method. Ensure that the pH of the sample and the extraction solvent is controlled to prevent hydrolysis.
Data Presentation
Table 1: Degradation Kinetics of Fenofibrate under Basic Hydrolysis
This table summarizes the first-order degradation rate constants of Fenofibrate in 0.1 M NaOH at various temperatures.
| Temperature (K) | Degradation Rate Constant (k) |
| 323 | 0.148797926 |
| 333 | 0.181610946 |
| 343 | 0.381299703 |
| 353 | 0.591997704 |
Data from Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate.
Table 2: Summary of Fenofibrate Stability under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis (1 M HCl, 70°C, 2h) | Significant degradation (26%) with the formation of two major degradants. |
| Basic Hydrolysis (0.1 M NaOH) | Very unstable; rapid degradation to Fenofibric acid. |
| Oxidative (Hydrogen Peroxide) | Susceptible to degradation. |
| Thermal | Relatively stable. |
| Photolytic (UV light) | Photolabile, leading to the formation of multiple photoproducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Fenofibrate
This protocol outlines the methodology to intentionally degrade Fenofibrate under various stress conditions to identify its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Fenofibrate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 70°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature. Collect samples at different time points (e.g., 0, 1, 2, 4 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV radiation (254 nm) for 24 hours.
-
Thermal Degradation: Keep a solid sample of Fenofibrate in a hot air oven at 80°C for 48 hours.
-
Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Protocol 2: HPLC Method for the Analysis of Fenofibrate and its Degradation Products
This protocol provides a general HPLC method for the separation and quantification of Fenofibrate and its primary degradation product, Fenofibric acid.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% phosphoric acid to maintain a consistent pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 286 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
References
Technical Support Center: Interpreting Unexpected Results in Pirifibrate Gene Expression Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in gene expression studies involving Pirifibrate.
Introduction
This compound is a fibrate class drug primarily known for its lipid-lowering effects, which are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. While the expected outcome of this compound treatment is the modulation of specific gene expression profiles, researchers may encounter unexpected or paradoxical results. This guide will help you navigate these challenges by providing structured troubleshooting advice, detailed experimental protocols, and an understanding of the underlying biological complexities.
Frequently Asked questions (FAQs)
Q1: What are the expected effects of this compound on gene expression?
A1: As a PPARα agonist, this compound is expected to upregulate genes involved in fatty acid uptake, binding, and oxidation, as well as those associated with the formation of high-density lipoprotein (HDL). Conversely, it is expected to downregulate genes involved in triglyceride synthesis.
Q2: What could be the reason for observing no change in target gene expression after this compound treatment?
A2: Several factors could contribute to a lack of response. These include issues with the experimental setup such as low this compound concentration, insufficient treatment duration, poor RNA quality, or problems with the qPCR assay itself. Biologically, the cell line used may not express sufficient levels of PPARα, or may exhibit resistance to fibrates.
Q3: Why am I seeing the opposite effect of what is expected (e.g., upregulation of a gene that should be downregulated)?
A3: Paradoxical effects can arise from a variety of sources. These can include off-target effects of this compound, activation of alternative signaling pathways, or indirect regulatory mechanisms within the cell. For example, some studies on fenofibrate, a closely related fibrate, have shown PPARα-independent effects.[1] It is also important to rule out experimental artifacts through careful troubleshooting of your methodology.
Q4: Could the observed unexpected results be specific to my cell line or animal model?
A4: Yes, the effects of fibrates on gene expression can be species- and tissue-specific.[2] For instance, a study on fenofibrate demonstrated different responses in human HepG2 cells compared to mouse liver cells.[2] Therefore, it is crucial to consider the biological context of your experimental system.
Q5: What are some common pitfalls in the experimental workflow that can lead to unexpected results?
A5: Common issues include inconsistent cell culture conditions (e.g., passage number, confluency), variability in drug preparation and administration, RNA degradation during extraction, inefficient cDNA synthesis, and suboptimal qPCR primer design or reaction conditions.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected qPCR Results
Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique prone to variability. If your qPCR data is not as expected, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| High Cq values or no amplification in treated samples | 1. Insufficient this compound concentration or treatment time.2. Poor RNA quality or low quantity.3. Inefficient cDNA synthesis.4. Suboptimal qPCR primer/probe design or concentration.5. qPCR inhibitors present in the sample. | 1. Perform a dose-response and time-course experiment.2. Assess RNA integrity (e.g., using a Bioanalyzer) and quantify accurately.3. Verify the efficiency of your reverse transcription step.4. Validate primer efficiency with a standard curve.5. Re-purify RNA or dilute cDNA to minimize inhibitor effects. |
| Inconsistent Cq values between technical replicates | 1. Pipetting errors.2. Inhomogeneous reaction mix.3. Bubbles in reaction wells. | 1. Use calibrated pipettes and practice consistent pipetting technique.2. Ensure thorough mixing of master mix and sample.3. Centrifuge plates before running the qPCR. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents (water, primers, master mix).2. Primer-dimer formation. | 1. Use fresh, nuclease-free water and reagents. Aliquot reagents to avoid contamination.2. Analyze the melt curve; a peak at a lower temperature than the target amplicon suggests primer-dimers. Redesign primers if necessary.[3][4] |
| Unexpected up- or down-regulation of target genes | 1. Off-target effects of this compound.2. Activation of PPARα-independent pathways.3. Biological variability or cell line specific effects. | 1. Review literature for known off-target effects of this compound or other fibrates.2. Investigate alternative signaling pathways (e.g., AMPK).3. Ensure consistent cell culture conditions and consider using a different cell line for comparison. |
Guide 2: Troubleshooting Cell Culture and Treatment Issues
The health and handling of your cell cultures are critical for obtaining reliable gene expression data.
| Observation | Potential Cause | Recommended Solution |
| High variability in gene expression between biological replicates | 1. Inconsistent cell passage number.2. Variable cell confluency at the time of treatment.3. Mycoplasma contamination. | 1. Use cells within a consistent and narrow passage number range.2. Seed cells at a consistent density and treat at the same level of confluency.3. Regularly test for mycoplasma contamination. |
| Low cell viability after this compound treatment | 1. This compound concentration is too high (cytotoxic).2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration of this compound.2. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| No observable effect of this compound on known target genes | 1. Low or absent PPARα expression in the cell line.2. This compound degradation. | 1. Verify PPARα expression in your cell line at both the mRNA and protein level.2. Prepare fresh this compound solutions for each experiment. |
Experimental Protocols
Protocol 1: HepG2 Cell Culture and this compound Treatment
This protocol is adapted for the human hepatoma cell line HepG2, a common model for liver-related studies.
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and proceed to RNA extraction.
Protocol 2: Total RNA Extraction
This protocol outlines the steps for extracting total RNA from cultured cells using a column-based kit.
-
Lysis: Add lysis buffer to the cell monolayer in the 6-well plate and scrape the cells.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
Ethanol Addition: Add ethanol to the lysate to precipitate the RNA.
-
Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants.
-
Elution: Elute the purified RNA with nuclease-free water.
-
Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a microfluidics-based system.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
-
Reaction Setup: In a nuclease-free tube, combine the total RNA template, primers (oligo(dT)s, random hexamers, or gene-specific primers), dNTPs, and nuclease-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then immediately place on ice.
-
Reverse Transcription Mix: Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Synthesis: Add the reverse transcription mix to the RNA/primer mixture and incubate at the optimal temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes.
-
Inactivation: Inactivate the enzyme by heating to 70-85°C for 5-15 minutes.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol provides a general outline for gene expression analysis using SYBR Green-based qPCR.
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for your target and reference genes, and nuclease-free water.
-
Plate Loading: Add the master mix to the wells of a qPCR plate. Then, add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: Perform the qPCR in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified products.
-
Data Analysis: Determine the Cq (quantification cycle) values for each sample. Calculate the relative gene expression using a suitable method, such as the ΔΔCq method, normalizing the target gene expression to a stable reference gene.
Visualizing Signaling Pathways and Workflows
This compound's Primary Signaling Pathway
The following diagram illustrates the canonical PPARα signaling pathway activated by this compound.
Caption: Canonical PPARα signaling pathway activated by this compound.
Potential Alternative Signaling Pathway
Unexpected results may be explained by this compound's influence on pathways other than the canonical PPARα pathway. The diagram below illustrates a potential PPARα-independent mechanism involving AMPK, as has been suggested for fenofibrate.
Caption: Potential PPARα-independent signaling via AMPK activation.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence of steps to follow when troubleshooting unexpected gene expression results.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcrbio.com [pcrbio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimizing Pirifibrate Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Pirifibrate treatment in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
This compound, like other fibrates, primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.[1][2][3] Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates gene expression, leading to increased fatty acid oxidation and reduced inflammation.
Q2: What is a recommended starting point for this compound concentration and incubation time in a new cell line?
For a new experimental setup, it is crucial to perform a dose-response and time-course study to determine the optimal conditions. Based on studies with related fibrates like fenofibrate, a starting point for concentration could be in the range of 10-100 µM.[4] For incubation time, initial experiments could assess time points such as 24, 48, and 72 hours to observe effects on gene expression and cell viability.[1]
Q3: How does incubation time with this compound affect gene expression?
The effect of this compound on gene expression is time-dependent. Short-term incubation (e.g., 24-48 hours) with PPARα agonists has been shown to activate autophagy in hepatocytes. Longer-term treatment (e.g., 4 days) with fenofibrate in HepG2 cells has been observed to decrease the secretion of apolipoprotein B. It is essential to perform a time-course experiment to capture the dynamics of gene expression changes for your specific genes of interest.
Q4: Can this compound be cytotoxic to cells?
Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is critical to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. Sub-optimal incubation time or concentration: The chosen time point may be too early or too late to observe the desired effect, or the concentration may be too low. 2. Cell line insensitivity: The cell line may not express sufficient levels of PPARα. 3. Compound degradation: this compound in the culture medium may have degraded over time. | 1. Perform a dose-response and time-course experiment: Test a range of concentrations (e.g., 10, 50, 100, 200 µM) and time points (e.g., 6, 12, 24, 48, 72 hours). 2. Verify PPARα expression: Check the expression of PPARα in your cell line using qPCR or Western blot. 3. Replenish this compound-containing medium: For longer incubation periods (>48 hours), consider replacing the medium with freshly prepared this compound solution. |
| High levels of cell death observed after treatment. | 1. This compound concentration is too high: The concentration used is likely above the cytotoxic threshold for the cell line. 2. Prolonged incubation: Extended exposure to the compound, even at a moderate concentration, can lead to cytotoxicity. 3. Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH): Determine the IC50 value and select a concentration well below this for your experiments. 2. Reduce incubation time: Assess earlier time points to see if the desired effect can be achieved before significant cell death occurs. 3. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Inconsistent results between experiments. | 1. Variability in cell confluence: The number of cells at the time of treatment can influence the outcome. 2. Inconsistent this compound stock solution: The stock solution may not be stable or may have been prepared inconsistently. 3. Cell passage number: Cells at high passage numbers can have altered phenotypes and responses. | 1. Standardize cell seeding density: Ensure that cells are seeded at the same density and treated at a consistent level of confluence for all experiments. 2. Prepare fresh stock solutions: Aliquot and store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Use cells within a defined passage number range: Maintain a consistent passage number for your experiments to ensure reproducibility. |
Data Presentation
Table 1: Example Dose-Response Data for a Fibrate Compound (Fenofibrate) on Cell Viability
| Concentration (µM) | Cell Viability (%) after 48h | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 98 | 4.8 |
| 50 | 95 | 6.1 |
| 100 | 85 | 7.3 |
| 200 | 60 | 8.5 |
| 400 | 35 | 9.2 |
Note: This is example data based on the known effects of fibrates. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Example Time-Course of Target Gene Expression in Response to a PPARα Agonist
| Incubation Time (hours) | Fold Change in Gene A Expression | Fold Change in Gene B Expression |
| 0 | 1.0 | 1.0 |
| 6 | 1.5 | 1.2 |
| 12 | 2.8 | 1.8 |
| 24 | 4.5 | 3.2 |
| 48 | 3.2 | 4.8 |
| 72 | 2.1 | 3.5 |
Note: This is hypothetical data illustrating a potential time-dependent effect on gene expression. Researchers should determine the specific expression profile for their genes of interest.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a solvent-only control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the solvent-only control.
Protocol 2: Time-Course Analysis of Gene Expression by qPCR
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluence, treat them with the pre-determined optimal, non-toxic concentration of this compound.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours). The "0-hour" time point serves as the untreated control.
-
RNA Extraction: Lyse the cells at each time point and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for your target genes and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the fold change in gene expression relative to the 0-hour time point.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Chronic activation of PPARα with fenofibrate reduces autophagic proteins in the liver of mice independent of FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting variability in Pirifibrate HPLC-UV detection
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Pirifibrate analysis using High-Performance Liquid Chromatography with UV detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC-UV a common analytical method?
This compound is a drug used as an antihyperlipidemic agent. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for its analysis because this compound contains chromophores—parts of the molecule like aromatic groups and unsaturated bonds—that absorb UV light, allowing for its detection and quantification.[1] This method is valued for its sensitivity, specificity, and accuracy in determining the concentration of this compound in various samples, including pharmaceutical dosage forms and biological fluids.[2][3]
Q2: What are the typical chromatographic conditions for this compound analysis?
While specific conditions can vary, a common approach involves a Reverse Phase (RP)-HPLC method. Key parameters often include:
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typical.
-
Detection Wavelength: The UV detector is commonly set at a wavelength where this compound shows maximum absorbance, such as 286 nm or 290 nm.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
Q3: What are the most common sources of variability in HPLC-UV analysis?
Variability in HPLC results can stem from several sources, broadly categorized as:
-
Instrumental Issues: Problems with the pump, injector, detector, or column oven.
-
Methodological Issues: Inconsistencies in mobile phase preparation, improper sample solvent, or a non-robust method.
-
Column Issues: Column contamination, degradation of the stationary phase, or the formation of voids in the packing material.
-
Sample Issues: Poor sample solubility, sample degradation, or carryover from previous injections.
Q4: How can I ensure my HPLC system is performing correctly before analysis?
Before running samples, it is good practice to perform a system suitability test. This typically involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and peak shape parameters like tailing factor. A stable baseline and consistent system pressure are also key indicators of a well-functioning system. Regularly flushing the system and using guard columns can also prevent many common issues.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Broadening, Splitting)
Q: My this compound peak is tailing, broad, or split. What are the potential causes and how can I fix it?
Poor peak shape can compromise the accuracy of integration and quantification. These issues often point to problems with the column, mobile phase, or sample interactions within the system.
Potential Causes and Solutions for Poor Peak Shape
| Symptom | Potential Cause | Solution |
| Peak Tailing | Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic analytes, causing tailing. | - Adjust Mobile Phase pH: Lowering the mobile phase pH can reduce silanol interactions.- Use a Different Column: Employ an end-capped column or a column with a different stationary phase. |
| Column Contamination: Accumulation of strongly retained sample components on the column frit or packing material. | - Implement a Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).- Use a Guard Column: A guard column protects the analytical column from contaminants. | |
| Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. | - Reduce Injection Volume: Inject a smaller volume of the sample.- Dilute the Sample: Decrease the concentration of the sample before injection. | |
| Peak Broadening | Column Deterioration: Loss of stationary phase or creation of channels in the packing bed over time. | - Replace the Column: If the column has been used extensively or under harsh conditions (e.g., high pH), it may need replacement.- Check for Voids: A void at the column inlet can cause broadening. |
| Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can cause peak dispersion. | - Minimize Tubing: Use shorter, narrower internal diameter tubing to connect the column to the detector flow cell. | |
| Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before separation begins. | - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. | |
| Split Peaks | Partially Clogged Frit: A blockage in the inlet frit of the column can disrupt the flow path. | - Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (detector to injector) at a low flow rate. Note: Only do this if the column manufacturer allows it.- Replace the Frit: If possible, replace the column's inlet frit. |
| Column Void/Channeling: A void or channel in the column packing allows the sample to follow different paths, resulting in a split peak. | - Replace the Column: This issue is often indicative of irreversible column damage. | |
| Sample Dissolution Issues: If the sample is not fully dissolved, it can lead to split or distorted peaks. | - Ensure Complete Dissolution: Check sample preparation procedures; sonication or vortexing may be necessary. |
Workflow for Troubleshooting Peak Shape
Caption: A logical workflow for diagnosing the root cause of poor HPLC peak shapes.
Problem 2: Retention Time Variability
Q: The retention time for my this compound peak is drifting or shifting between injections. What could be the cause?
Inconsistent retention times are a critical issue as they affect peak identification and method reproducibility. This problem usually points to issues with the mobile phase composition, flow rate, or column temperature.
Potential Causes and Solutions for Retention Time Variability
| Symptom | Potential Cause | Solution |
| Gradual Drift (usually to shorter times) | Poor Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase, especially after changing solvents or starting up the system. | - Increase Equilibration Time: Allow sufficient time (e.g., 10-20 column volumes) for the column to equilibrate with the new mobile phase. |
| Column Contamination: Buildup of contaminants can alter the stationary phase chemistry over time. | - Use a Guard Column: This protects the analytical column.- Implement Sample Cleanup: Use Solid Phase Extraction (SPE) or filtration to clean up complex samples before injection. | |
| Sudden or Random Shifts | Inconsistent Mobile Phase Composition: Errors in manual preparation or issues with the online mixing/proportioning valves of the HPLC pump. | - Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components.- Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases, which can form bubbles.- Test the Pump: Prepare a pre-mixed mobile phase to bypass the pump's mixer and see if the problem resolves. |
| Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature. Retention can shift by 1-2% for every 1°C change. | - Use a Column Oven: Ensure the column is placed in a thermostatically controlled oven set to a stable temperature.- Verify Oven Temperature: Check the actual temperature of the oven to ensure it matches the setpoint. | |
| Pump or Flow Rate Issues: A leak in the system or a faulty pump check valve can cause the flow rate to fluctuate. | - Check for Leaks: Inspect all fittings and connections for signs of leakage.- Check System Pressure: A fluctuating pressure reading often indicates a leak or air bubble in the pump.- Purge the Pump: Purge the pump to remove any trapped air bubbles. |
Diagram of Factors Affecting Retention Time Stability
Caption: Key factors influencing the stability and reproducibility of retention times.
Problem 3: Baseline and Sensitivity Issues
Q: I'm observing a noisy baseline, ghost peaks, or low sensitivity. What should I investigate?
Baseline and sensitivity problems can obscure small peaks and lead to inaccurate quantification. These issues often originate from the mobile phase, the detector, or contamination within the system.
Potential Causes and Solutions for Baseline and Sensitivity Issues
| Symptom | Potential Cause | Solution |
| Noisy Baseline | Contaminated Mobile Phase: Impurities in solvents or buffers, or microbial growth in the aqueous phase. | - Use HPLC-Grade Solvents: Always use high-purity solvents and reagents.- Prepare Fresh Mobile Phase Daily: Especially the aqueous component to prevent microbial growth. |
| Air Bubbles in the System: Bubbles passing through the detector flow cell cause sharp spikes or noise. | - Degas the Mobile Phase: Ensure the mobile phase is adequately degassed. | |
| Deteriorating Detector Lamp: The UV lamp has a finite lifespan and its energy output can decrease or become unstable over time. | - Check Lamp Energy: Most HPLC software provides a diagnostic to check lamp intensity. Replace the lamp if the energy is low. | |
| Ghost Peaks | Sample Carryover: Residue from a previous, more concentrated sample is injected with the current sample. | - Run Blank Injections: Inject a blank solvent (like the mobile phase) to see if the ghost peak appears.- Implement Needle Wash: Use a strong solvent in the autosampler's needle wash function. |
| Contamination: Impurities in the mobile phase, sample solvent, or from system components (e.g., vials, caps). | - Identify the Source: Sequentially replace components (mobile phase, sample vial, solvent) to isolate the source of contamination. | |
| Late Elution: A compound from a previous injection that was strongly retained is now eluting. | - Extend Run Time or Gradient: Ensure the run time is long enough to elute all components. A column wash step at the end of a gradient can help. | |
| Low Sensitivity/ Response | Incorrect Wavelength: The detector is not set to the absorbance maximum (λmax) of this compound. | - Verify λmax: Confirm the optimal wavelength for this compound using a diode-array detector (DAD) or by reviewing its UV spectrum. |
| Contaminated/Dirty Flow Cell: Contaminants on the flow cell windows can scatter light and reduce signal intensity. | - Flush the Flow Cell: Flush the detector flow cell with a strong, clean solvent like isopropanol. | |
| Poor Column Efficiency: A broad peak will have a lower height (lower response) than a sharp, efficient peak for the same mass of analyte. | - Address Peak Broadening Issues: Refer to the "Poor Peak Shape" section to improve column efficiency. |
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for this compound
This protocol provides a general methodology for the analysis of this compound. Users should validate the method for their specific application.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 1 mM ammonium acetate buffer (pH adjusted if necessary) in a 90:10 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare the 1 mM ammonium acetate buffer in HPLC-grade water. Filter through a 0.45 µm membrane filter. Mix 900 mL of HPLC-grade acetonitrile with 100 mL of the filtered buffer. Degas the final mixture by sonication or an online degasser.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution from the stock solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform several blank injections (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a contaminated C18 column to restore performance.
-
Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with a mixture of water and organic solvent (matching your mobile phase but without buffer salts) for 20 column volumes to remove any precipitated buffer.
-
Flush with 100% Organic Solvent: Flush the column with 100% acetonitrile or methanol for at least 30 column volumes to remove weakly to moderately retained non-polar compounds.
-
Strong Solvent Flush (for severe contamination): For strongly retained hydrophobic compounds, flush with isopropanol (IPA) for 30 column volumes.
-
Re-equilibrate: Gradually re-introduce the analysis mobile phase. Flush with the mobile phase for at least 30 minutes before use.
References
Validation & Comparative
A Comparative Analysis of Pirifibrate and Clofibrate for Triglyceride Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of pirifibrate and clofibrate in lowering serum triglycerides. While both belong to the fibrate class of drugs, this analysis is constrained by the limited availability of direct head-to-head clinical trial data for this compound against the more extensively studied clofibrate. Consequently, this guide will focus on the established efficacy and mechanism of action of clofibrate as a representative fibrate, while noting the absence of specific comparative quantitative data for this compound.
Mechanism of Action: The Role of PPARα
Both this compound and clofibrate exert their triglyceride-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism. The activation of PPARα initiates a cascade of events that collectively lead to a reduction in plasma triglyceride levels.
The key mechanisms include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins such as very-low-density lipoproteins (VLDL) and chylomicrons. This enhanced LPL activity accelerates the clearance of triglycerides from the circulation.
-
Reduced Hepatic VLDL Production: Fibrates decrease the hepatic synthesis and secretion of VLDL particles, the primary carriers of endogenous triglycerides. This is achieved by promoting the beta-oxidation of fatty acids in the liver, thereby reducing their availability for triglyceride synthesis.
-
Enhanced Fatty Acid Oxidation: By stimulating the expression of genes involved in fatty acid transport and oxidation within hepatocytes, fibrates increase the catabolism of fatty acids, further diminishing the substrate pool for triglyceride production.
Figure 1. Signaling pathway for triglyceride reduction by fibrates.
Efficacy in Lowering Triglycerides: A Focus on Clofibrate
Due to the scarcity of publicly available, direct comparative studies for this compound, this section will focus on the well-documented efficacy of clofibrate. Clinical studies have consistently demonstrated the ability of clofibrate to significantly reduce elevated triglyceride levels.
| Drug | Dosage | Study Duration | Patient Population | Triglyceride Reduction (%) | Reference |
| Clofibrate | 2 g/day | 1 month | Hypertriglyceridemia | 32% (in VLDL) | [1] |
| Clofibrate | 1.5 g/day | 8 weeks | Primary Hyperlipoproteinemia | 18% - 31% | [2] |
| Clofibrate | 2 g/day | 4 months | Hyperlipidemia | ~30% | [3] |
Note: The efficacy of fibrates can vary depending on the patient's baseline triglyceride levels, genetic factors, and adherence to treatment.
Experimental Protocols: A Generalized Approach
The following outlines a generalized experimental protocol for a clinical trial designed to compare the efficacy of two triglyceride-lowering agents, such as this compound and clofibrate. This is a hypothetical model based on common practices in lipid-lowering drug trials.
Figure 2. Generalized experimental workflow for a comparative clinical trial.
Detailed Methodologies:
-
Study Design: A randomized, double-blind, parallel-group study is the gold standard for comparing two active treatments.
-
Patient Population: Participants would be adults with primary hypertriglyceridemia (e.g., fasting triglycerides > 200 mg/dL and < 500 mg/dL) after a suitable washout period from any previous lipid-lowering therapy. Key exclusion criteria would include secondary causes of hypertriglyceridemia, severe renal or hepatic impairment, and a history of pancreatitis.
-
Intervention: Patients would be randomly assigned to receive either this compound or clofibrate at a specified daily dosage. Both groups would also receive standardized dietary counseling aimed at reducing triglyceride levels.
-
Assessments: The primary efficacy endpoint would be the percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period (e.g., 12 weeks). Secondary endpoints would include changes in other lipid parameters (total cholesterol, LDL-C, HDL-C), as well as safety and tolerability assessments.
-
Statistical Analysis: An intention-to-treat analysis would be performed to compare the mean percentage change in triglycerides between the two treatment groups using appropriate statistical tests (e.g., ANCOVA with baseline values as a covariate).
Conclusion
While both this compound and clofibrate are expected to lower triglyceride levels through the activation of PPARα, a direct quantitative comparison of their efficacy is hampered by a lack of specific comparative clinical trial data for this compound. The available evidence for clofibrate demonstrates a significant reduction in triglyceride levels. To definitively establish the comparative efficacy of this compound, well-designed, head-to-head clinical trials are necessary. Researchers and drug development professionals are encouraged to consult the primary literature for the most up-to-date information as it becomes available.
References
- 1. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative double-blind investigation of bezafibrate and clofibrate in patients with primary hyperlipoproteinaemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the lipid-lowering effect of clofibrate, and of clofibrate plus beta-pyridylcarbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fibrate Drugs on PPARα Activation: A Focus on Fenofibrate
A comprehensive review of fenofibrate's mechanism of action as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. This guide provides an in-depth analysis of its effects on lipid metabolism, supported by experimental data and protocols. A comparative analysis with Pirifibrate could not be conducted due to the absence of available scientific literature and data on this compound's activity on PPARα.
Introduction to Fibrates and PPARα
Fibrates are a class of amphipathic carboxylic acid drugs that have been used for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. The primary mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα leads to changes in the transcription of a multitude of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[3][4]
This guide focuses on fenofibrate, a widely prescribed fibrate, and its well-documented effects on PPARα activation. Despite efforts to conduct a comparative analysis with this compound, another compound classified as a fibrate, a thorough search of scientific databases and literature yielded no specific data on its mechanism of action, potency, or experimental evaluation regarding PPARα activation. Therefore, this document will provide a detailed overview of fenofibrate's interaction with PPARα and the downstream consequences.
Fenofibrate: A Potent PPARα Agonist
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2] Fenofibric acid is a potent agonist of PPARα. Upon binding to PPARα, it induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
Quantitative Analysis of Fenofibrate's PPARα Activation
The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that elicits 50% of the maximal response. Experimental data from in vitro studies provides insight into the efficacy of fenofibric acid as a PPARα activator.
| Compound | Receptor Subtype | Efficacy (%) | EC50 (µM) |
| Fenofibric Acid | PPARα | 104 | 9.47 |
| Fenofibric Acid | PPARγ | 87.7 | 61.0 |
| Fenofibric Acid | PPARδ | No Activation | - |
Table 1: In vitro activation of human PPAR subtypes by fenofibric acid. Data indicates that fenofibric acid is a potent and selective activator of PPARα.
Signaling Pathway of PPARα Activation by Fenofibrate
The activation of PPARα by fenofibrate initiates a cascade of molecular events that ultimately lead to the therapeutic effects on lipid metabolism.
Experimental Protocols for Assessing PPARα Activation
The evaluation of a compound's ability to activate PPARα involves various in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell-Based Transactivation Assay (Reporter Gene Assay)
This assay is a common in vitro method to quantify the activation of nuclear receptors like PPARα.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARα and the reporter plasmid. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be measured.
Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells or a similar cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an expression plasmid for human PPARα and a reporter plasmid containing a PPRE-driven luciferase gene.
-
Compound Treatment: After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., fenofibric acid) or a vehicle control.
-
Incubation: Cells are incubated for 24 hours to allow for gene transcription and translation.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., β-galactosidase expression or total protein concentration) to account for variations in transfection efficiency and cell number. The EC50 value is calculated from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method measures the change in the expression of known PPARα target genes in response to a compound.
Principle: The mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1) are quantified in cells or tissues treated with the test compound. An increase in the mRNA levels of these genes indicates PPARα activation.
Protocol:
-
Cell/Tissue Treatment: Cells (e.g., HepG2 human hepatoma cells) or animal tissues are treated with the test compound or vehicle.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes and a reference gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Clinical Effects of Fenofibrate-Mediated PPARα Activation
The activation of PPARα by fenofibrate leads to clinically significant changes in the lipid profile of patients with dyslipidemia.
| Lipid Parameter | Effect of Fenofibrate |
| Triglycerides (TG) | ↓ (Significant Reduction) |
| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ (Moderate Increase) |
| Low-Density Lipoprotein Cholesterol (LDL-C) | ↓ (Variable Reduction) |
| Very Low-Density Lipoprotein (VLDL) | ↓ (Significant Reduction) |
| Apolipoprotein A-I and A-II | ↑ (Increase) |
| Apolipoprotein C-III | ↓ (Decrease) |
Table 2: Summary of the effects of fenofibrate on key lipid parameters through PPARα activation.
This compound: A Note on the Lack of Available Data
Despite being classified as a fibrate, extensive searches of scientific literature and databases did not yield any specific experimental data on the mechanism of action, PPARα activation, or comparative studies of this compound against other fibrates like fenofibrate. PubChem lists this compound (CID 68720) and its chemical structure, but pharmacological data, particularly concerning its interaction with PPARs, is absent from the available resources. Therefore, a direct and evidence-based comparative analysis between this compound and fenofibrate on PPARα activation cannot be provided at this time.
Conclusion
Fenofibrate is a well-characterized PPARα agonist with a clear mechanism of action and demonstrated clinical efficacy in the management of dyslipidemia. Its ability to potently and selectively activate PPARα leads to beneficial changes in the lipid profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of PPARα agonists. While a comparative analysis with this compound was intended, the lack of available data on this compound highlights the importance of robust scientific investigation to fully understand the pharmacological properties of all therapeutic agents within a class. Further research is warranted to elucidate the potential PPARα-mediated effects of this compound.
References
A Comparative Analysis of Fibrate-Induced Gene Expression with a Focus on Fenofibrate
Disclaimer: Initial searches for "Pirifibrate" did not yield any specific drug or related research. It is highly probable that this is a misspelling of "Fenofibrate," a widely studied member of the fibrate class of drugs. This guide therefore focuses on Fenofibrate and other common fibrates to provide a comparative overview of their impact on gene expression, in line with the presumed intent of the query.
Fibrates are a class of drugs primarily used to treat hyperlipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[1][2] Their mechanism of action is centered around the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and glucose metabolism, as well as inflammation.[3][4][5] This guide provides a cross-study comparison of the effects of fibrates, particularly Fenofibrate, on the expression of key target genes.
Quantitative Gene Expression Data
The following table summarizes the quantitative changes in gene expression observed in various studies investigating the effects of different fibrates.
| Fibrate | Gene | Model System | Fold Change / % Change in Expression | Reference |
| Fenofibrate | PPARα | ob/ob mice liver | ~1.5-fold increase | |
| Fenofibrate | ACOX1 | ob/ob mice liver | ~2-fold increase | |
| Fenofibrate | CPT-1α | ob/ob mice liver | ~2.5-fold increase | |
| Fenofibrate | CPT-2 | ob/ob mice liver | ~1.8-fold increase | |
| Fenofibrate | SREBP-1c | ob/ob mice liver | ~50% decrease | |
| Fenofibrate | cAspAT (mRNA) | Human HepG2 cells | 40% increase in activity | |
| Fenofibrate | AlaAT (mRNA) | Human HepG2 cells | 100% increase in activity | |
| Fenofibrate | PPARα | Human PBMC | Significant increase | |
| Fenofibrate | RXRα | Human PBMC | Significant increase | |
| Fenofibrate | ACOX | Human PBMC (postprandial) | Significant increase | |
| Fenofibrate | CPT1a | Human PBMC (postprandial) | Significant increase | |
| Fenofibrate | SREBP-2 | Hamster liver | ~2-fold suppression | |
| Fenofibrate | Fatty Acid Synthase (mRNA) | Hamster liver | Strong suppression | |
| Fenofibrate | Lipoprotein Lipase (mRNA) | Hamster liver | Stimulation | |
| Fenofibrate | Acyl-CoA Oxidase (mRNA) | Hamster liver | Stimulation | |
| Bezafibrate | M-CPT-I (mRNA) | Rat primary adipocytes | 4.5-fold increase | |
| Bezafibrate | Acyl-CoA Oxidase (mRNA) | Rat primary adipocytes | 1.6-fold increase | |
| Bezafibrate | PPARγ (mRNA) | Rat primary adipocytes | 30% reduction | |
| Gemfibrozil | VLDL Receptor (mRNA) | Rabbit adipose tissue | 6.9-fold increase | |
| Gemfibrozil | VLDL Receptor (mRNA) | Rabbit gastrocnemius muscle | 3.7-fold increase | |
| Gemfibrozil | ApoA-I (mRNA) | Human Hep G2 cells | 2.2-fold increase in half-life | |
| Gemfibrozil | LDL Receptor (mRNA) | Human hepatoma cells | 1.5 to 2.0-fold increase in binding | |
| Gemfibrozil | Socs3 (mRNA) | Mouse microglia | ~13-fold increase |
Experimental Protocols
A variety of experimental models and methodologies have been employed to investigate the effects of fibrates on gene expression. Below are summaries of the protocols from the cited studies.
Study 1: Fenofibrate effects on ob/ob mice (ResearchGate,)
-
Model: Male ob/ob mice.
-
Treatment: Mice were administered Fenofibrate at a dose of 20 mg/kg/day by gavage for 13 weeks. A control group received water.
-
Analysis: Gene expression in the liver was quantified using real-time quantitative PCR (RT-qPCR). Data were expressed as mean ± SD and analyzed using a Student's t-test.
Study 2: Fenofibrate effects on human peripheral blood mononuclear cells (PBMCs) (Sci-Hub,)
-
Model: Human patients with metabolic syndrome.
-
Treatment: Patients were treated with Fenofibrate for 3 months. A fat overload test was administered before and after the treatment period.
-
Analysis: Total RNA was isolated from PBMCs. Gene expression was analyzed by real-time quantitative PCR both at baseline and postprandially. In vitro experiments were also conducted on the HEPG2 cell line using a PPARα agonist.
Study 3: Fenofibrate effects in hamsters (PubMed,)
-
Model: Male golden Syrian hamsters.
-
Treatment: Hamsters were treated with Fenofibrate at varying doses.
-
Analysis: The study characterized the in vivo effects on the expression of mRNAs and the activities of key enzymes in cholesterol and triglyceride metabolism. In vitro studies on hamster hepatocytes were also performed.
Study 4: Bezafibrate effects on rat primary adipocytes (ResearchGate,)
-
Model: Primary culture of adipocytes from rats.
-
Treatment: Cells were incubated for 24 hours with 500 µmol/l Bezafibrate or a vehicle control.
-
Analysis: Total RNA was analyzed by RT-PCR to determine the mRNA levels of genes involved in peroxisomal and mitochondrial beta-oxidation and adipocyte markers.
Study 5: Gemfibrozil effects in rabbits (PubMed,)
-
Model: Male rabbits.
-
Treatment: Rabbits were administered Gemfibrozil for 14 days.
-
Analysis: VLDL receptor mRNA levels in retroperitoneal adipose tissue, gastrocnemius muscle, and heart were examined by Northern blot analysis.
Study 6: Gemfibrozil effects on human hepatoma cells (PubMed,)
-
Model: Human hepatoma cell lines (HepG2, HuH7, and HLE).
-
Treatment: Cells were exposed to 40 µmol/L Gemfibrozil for 3 days.
-
Analysis: The binding of 125I-LDL to the cell surface was measured. LDL receptor mRNA and protein levels were also assessed. The stability of the mRNA was evaluated in the presence of actinomycin D.
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action for fibrates involves the activation of the PPARα signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for studying fibrate-induced gene expression.
Caption: PPARα signaling pathway activated by fibrates.
Caption: General workflow for gene expression studies.
References
The Evolving Landscape of Fibrates: A Comparative Analysis of Pirifibrate and Newer Generation Agents
While once a player in the therapeutic arsenal against dyslipidemia, the first-generation fibrate Pirifibrate has been largely superseded by newer, more comprehensively studied agents. A thorough review of available scientific literature reveals a significant scarcity of robust clinical data for this compound, precluding a direct, quantitative comparison of its efficacy and safety with modern fibrates such as Fenofibrate, Bezafibrate, Gemfibrozil, and the more recent Pemafibrate. This guide, therefore, focuses on providing a detailed comparative analysis of these newer generation fibrates, referencing this compound within its historical context where information is available.
Fibrates as a class of drugs primarily target the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1][2][3] Activation of PPARα leads to a cascade of effects, ultimately resulting in reduced triglyceride (TG) levels, a modest reduction in low-density lipoprotein cholesterol (LDL-C), and an increase in high-density lipoprotein cholesterol (HDL-C).[1][4]
Efficacy of Newer Generation Fibrates: A Quantitative Overview
Clinical trials have extensively evaluated the lipid-modifying effects of newer generation fibrates. The following tables summarize the typical efficacy of these agents based on available clinical data. It is important to note that the effects can vary depending on the patient population, baseline lipid levels, and specific formulation of the drug.
| Fibrate | Typical Dose Range | % Change in Triglycerides (TG) | % Change in LDL-C | % Change in HDL-C | Key Clinical Trials |
| Fenofibrate | 48-160 mg/day | ↓ 30-50% | ↓ 5-20% (can sometimes increase) | ↑ 10-25% | FIELD, ACCORD-Lipid |
| Bezafibrate | 400 mg/day | ↓ 20-50% | ↓ 10-20% | ↑ 10-20% | BIP |
| Gemfibrozil | 1200 mg/day | ↓ 30-50% | Neutral or slight ↓ (can increase in severe hypertriglyceridemia) | ↑ 10-20% | Helsinki Heart Study, VA-HIT |
| Ciprofibrate | 100 mg/day | ↓ 40-50% | ↓ 15-25% | ↑ 10-20% | N/A |
| Pemafibrate | 0.2-0.4 mg/day | ↓ 40-50% | ↑ (modest) | ↑ 10-20% | PROMINENT, PROVIDE |
Table 1: Comparative Efficacy of Newer Generation Fibrates on Lipid Profiles. This table summarizes the approximate percentage changes in key lipid parameters observed with various newer generation fibrates. Data is aggregated from multiple clinical studies.
Safety and Tolerability Profile
The safety profile of fibrates is a critical consideration in clinical practice. While generally well-tolerated, they are associated with certain adverse effects.
| Adverse Effect | Fenofibrate | Bezafibrate | Gemfibrozil | Ciprofibrate | Pemafibrate |
| Gastrointestinal | Common (e.g., abdominal pain, nausea) | Common | Common | Common | Less frequent |
| Myopathy/Rhabdomyolysis | Risk exists, particularly with statins | Risk exists | Higher risk with statins | Risk exists | Lower risk |
| Hepatotoxicity (Elevated Transaminases) | Can occur, dose-related | Can occur | Can occur | Can occur | Lower incidence |
| Cholelithiasis (Gallstones) | Increased risk | Increased risk | Increased risk | Increased risk | Possible risk |
| Increased Serum Creatinine | Can occur | Can occur | Can occur | Can occur | Minimal effect |
Table 2: Comparative Safety Profile of Newer Generation Fibrates. This table outlines the common and notable adverse effects associated with newer fibrate therapies.
Experimental Protocols: A Generalized Approach
Clinical trials evaluating the efficacy and safety of fibrates generally follow a structured protocol:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Patient Population: Subjects are typically adults with specific dyslipidemia phenotypes, such as hypertriglyceridemia or mixed dyslipidemia.
-
Intervention: Patients are randomly assigned to receive the fibrate at a specified dose or a matching placebo.
-
Duration: Treatment periods usually range from several weeks to several years to assess both short-term lipid changes and long-term cardiovascular outcomes.
-
Efficacy Endpoints: The primary efficacy endpoints are typically the percentage change in fasting lipid parameters (TG, LDL-C, HDL-C, Total Cholesterol).
-
Safety Monitoring: Regular monitoring includes assessment of adverse events, liver function tests (ALT, AST), creatine kinase (CK) levels, and renal function (serum creatinine).
Signaling Pathways and Mechanisms of Action
Fibrates exert their effects through the activation of PPARα, which heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow: A Typical Clinical Trial
The workflow of a clinical trial for a lipid-lowering agent like a fibrate follows a standardized process to ensure data integrity and patient safety.
Logical Relationships: Generations of Fibrates
The development of fibrates has progressed over several decades, with newer agents often offering improved efficacy, safety, or formulation characteristics. This compound belongs to the first generation of these drugs.
References
- 1. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 2. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
Co-administration of Pirifibrate and Statins: A Comparative Analysis of Lipid-Lowering Effects
For Researchers, Scientists, and Drug Development Professionals
The management of dyslipidemia, a key risk factor for cardiovascular disease, often necessitates combination therapy to achieve optimal lipid control. This guide provides a comparative analysis of the lipid-lowering effects of co-administering a fibrate, represented by pirifibrate's class-similar agent fenofibrate, and statins. While specific head-to-head trial data for this compound in combination with statins is limited in the available literature, the extensive research on fenofibrate-statin co-administration offers valuable insights into the potential synergistic effects on the lipid profile.
Statins are the cornerstone for lowering low-density lipoprotein cholesterol (LDL-C), while fibrates primarily target high triglycerides (TG) and low high-density lipoprotein cholesterol (HDL-C)[1][2]. Their distinct mechanisms of action provide a strong rationale for their combined use in patients with mixed dyslipidemia[1].
Comparative Efficacy in Lipid Profile Modification
Clinical studies have consistently demonstrated that the combination of a fibrate and a statin leads to a more comprehensive improvement in the lipid profile compared to monotherapy with either agent alone.
A meta-analysis of seven randomized controlled trials involving 1,349 patients with Type 2 Diabetes Mellitus (T2DM) revealed that statin-fibrate combination therapy resulted in significant reductions in total cholesterol (TC), LDL-C, and triglycerides, alongside a significant increase in HDL-C levels[3]. Specifically, the combination therapy led to an average reduction of 8.65 mg/dL in TC, 5.52 mg/dL in LDL-C, and 53.59 mg/dL in TG, with an increase of 2.33 mg/dL in HDL-C.
In a study involving patients with type 2 diabetes and combined hyperlipidemia, the co-administration of atorvastatin (20mg/day) and micronized fenofibrate (200mg/day) resulted in a 37% reduction in total cholesterol, a 46% reduction in LDL-C, a 50% reduction in triglycerides, and a 22% increase in HDL-C. Another study comparing rosuvastatin/fenofibric acid combinations to simvastatin monotherapy showed significantly greater reductions in LDL-C with the combination therapies.
The following table summarizes the quantitative data on the lipid-lowering effects from various studies.
| Therapy | Study Population | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides | % Change in Total Cholesterol | Reference |
| Atorvastatin (20mg/day) + Fenofibrate (200mg/day) | Type 2 Diabetes & Combined Hyperlipidemia | ↓ 46% | ↑ 22% | ↓ 50% | ↓ 37% | |
| Rosuvastatin (5mg) + Fenofibric Acid (135mg) | Mixed Dyslipidemia | ↓ 38.9% | - | - | - | |
| Rosuvastatin (10mg) + Fenofibric Acid (135mg) | Mixed Dyslipidemia | ↓ 46.0% | - | - | - | |
| Rosuvastatin (20mg) + Fenofibric Acid (135mg) | Mixed Dyslipidemia | ↓ 47.2% | - | - | - | |
| Simvastatin (40mg) Monotherapy | Mixed Dyslipidemia | ↓ 32.8% | - | - | - | |
| Statin + Fibrate Combination | Type 2 Diabetes Mellitus | ↓ 5.52 mg/dL | ↑ 2.33 mg/dL | ↓ 53.59 mg/dL | ↓ 8.65 mg/dL |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding the evidence supporting the co-administration of fibrates and statins.
Systematic Review and Meta-Analysis of Statin-Fibrate Combination in T2DM:
-
Data Sources: A systematic search of PubMed and Embase databases was conducted for studies published up to October 2023.
-
Study Selection: The analysis included randomized clinical trials (RCTs) that compared statin monotherapy to statin-fibrate combination therapy in patients with Type 2 Diabetes Mellitus.
-
Data Extraction: Quantitative data on changes in total cholesterol, LDL-C, HDL-C, and triglycerides were extracted from the selected studies. A total of 7 RCTs with 1,349 participants were included.
-
Statistical Analysis: A meta-analysis was performed to calculate the weighted mean differences in lipid parameters between the combination therapy and monotherapy groups.
Atorvastatin and Fenofibrate Combination Study:
-
Study Design: A randomized clinical trial.
-
Participants: 120 patients with type 2 diabetes and combined hyperlipidemia, free of coronary artery disease.
-
Intervention: Participants were randomly assigned to one of three groups: atorvastatin 20mg/day, micronized fenofibrate 200mg/day, or a combination of both.
-
Outcome Measures: The primary outcomes were the percentage changes in total cholesterol, LDL-C, triglycerides, and HDL-C from baseline.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and study designs discussed, the following diagrams are provided.
Conclusion
The co-administration of fibrates and statins presents a potent therapeutic strategy for managing mixed dyslipidemia, offering a more comprehensive lipid-lowering effect than either monotherapy alone. The distinct and complementary mechanisms of action—statins primarily targeting LDL-C via HMG-CoA reductase inhibition and fibrates modulating gene expression through PPARα activation to improve TG and HDL-C levels—provide a solid foundation for this combination therapy. While direct clinical trial data on this compound is not extensively available, the evidence from studies with other fibrates like fenofibrate strongly supports the benefits of this combination approach in achieving a more desirable lipid profile, which is crucial for reducing the residual cardiovascular risk in high-risk patients. Future research specifically investigating this compound in combination with various statins will be valuable in further delineating its precise role and efficacy in this therapeutic paradigm.
References
In vitro potency comparison of Pirifibrate and its analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of various fibrate analogues, focusing on their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). Fibrates are a class of lipid-lowering drugs that exert their effects primarily through the activation of PPARα.[1] Recent research has focused on developing novel fibrate analogues with improved potency and selectivity, including dual agonists that also target PPARγ. This guide summarizes key experimental data, details the methodologies used for potency determination, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Potency of Fibrate Analogues
The following table summarizes the in vitro potency (EC50 values) of selected fibrate analogues and reference compounds on different PPAR isoforms. Lower EC50 values indicate higher potency.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Compound Type |
| Fenofibric Acid | 9.47 | 61.0 | Inactive | PPARα/γ Agonist |
| Bezafibrate | 30.4 | 178 | 86.7 | Pan-PPAR Agonist |
| Pemafibrate | 0.0014 | > 5 | 1.39 | Selective PPARα Modulator (SPPARMα) |
| LSN862 | 2.622 | 0.239 | - | Dual PPARα/γ Agonist |
| Clofibric Acid Derivative (Stilbene) | More potent than Clofibric Acid | - | - | PPARα Agonist |
| Clofibric Acid Derivative (Benzophenone) | More potent than Clofibric Acid | - | - | PPARα Agonist |
Data sourced from multiple studies.[2][3][4] Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The in vitro potency of the fibrate analogues is typically determined using a cell-based transactivation assay. This assay measures the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a reporter gene.
PPAR Transactivation Assay
1. Cell Culture and Transfection:
-
Monkey kidney fibroblast cells (e.g., COS-7) or a similar suitable cell line are cultured in appropriate media.
-
Cells are transiently transfected with the following plasmids:
-
An expression vector for the ligand-binding domain of the human PPAR isoform of interest (e.g., PPARα, PPARγ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences.
-
A plasmid expressing β-galactosidase is often co-transfected to normalize for transfection efficiency.
-
2. Compound Treatment:
-
After an incubation period to allow for gene expression (typically 24 hours), the transfected cells are treated with various concentrations of the test compounds (e.g., Pirifibrate analogues) or a reference agonist. A vehicle control (e.g., DMSO) is also included.
3. Luciferase Assay:
-
Following a further incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
β-galactosidase activity is also measured to normalize the luciferase readings.
4. Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
Mandatory Visualizations
PPAR Signaling Pathway
Fibrates and their analogues act as ligands for PPARs. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism and inflammation.[5]
Caption: PPAR signaling pathway activated by fibrate analogues.
Experimental Workflow for In Vitro Potency Assay
The following diagram illustrates the key steps involved in determining the in vitro potency of this compound analogues using a PPAR transactivation assay.
Caption: Workflow for PPAR transactivation assay.
References
- 1. Selective peroxisome proliferator-activated receptor α modulators (SPPARMα): the next generation of peroxisome proliferator-activated receptor α-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of stilbene and chalcone scaffolds incorporation in clofibric acid on PPARα agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Review of the Clinical Efficacy of Pirifibrate and Gemfibrozil in Lipid Management
For drug development professionals, researchers, and scientists, understanding the comparative efficacy and mechanisms of lipid-lowering agents is paramount. This guide provides a detailed comparison of two fibrate drugs, Pirifibrate and gemfibrozil, focusing on their clinical efficacy, mechanisms of action, and safety profiles, supported by available experimental data.
While gemfibrozil is a well-established and extensively studied lipid-lowering agent, clinical data on this compound is notably scarce in the public domain. This review will, therefore, present a comprehensive overview of gemfibrozil, drawing from major clinical trials, and juxtapose it with the limited available information on this compound, highlighting the existing knowledge gaps.
Mechanism of Action: A Shared Pathway
Both this compound and gemfibrozil belong to the fibrate class of drugs, which primarily act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.
The activation of PPARα by fibrates leads to a cascade of effects that collectively improve the lipid profile:
-
Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the synthesis of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This leads to a reduction in plasma triglyceride levels.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL. This further enhances LPL activity and triglyceride clearance.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.
-
Increased Apolipoprotein A-I and A-II (ApoA-I and ApoA-II) Production: Fibrates increase the expression of ApoA-I and ApoA-II, the major apolipoproteins of high-density lipoprotein (HDL), leading to increased HDL cholesterol ("good cholesterol") levels.
Clinical Efficacy: A Tale of Two Fibrates
Gemfibrozil: A Wealth of Clinical Evidence
The clinical efficacy of gemfibrozil in improving lipid profiles and reducing cardiovascular risk has been established in several large-scale clinical trials. Two landmark studies, the Helsinki Heart Study and the Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial (VA-HIT), provide robust data on its performance.
Helsinki Heart Study: This primary prevention trial involved 4,081 asymptomatic middle-aged men with dyslipidemia. Over five years, gemfibrozil (600 mg twice daily) demonstrated significant improvements in the lipid profile compared to placebo.
Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial (VA-HIT): This secondary prevention trial enrolled 2,531 men with coronary heart disease (CHD), low HDL-C, and low LDL-C levels. Gemfibrozil therapy (1200 mg daily) for a median of 5.1 years resulted in a significant reduction in major cardiovascular events.[1][2]
| Parameter | Helsinki Heart Study (Primary Prevention)[3][4] | VA-HIT (Secondary Prevention)[1] |
| Dosage | 1200 mg/day | 1200 mg/day |
| Duration | 5 years | 5.1 years (median) |
| Change in Triglycerides | ↓ 35% | ↓ 31% |
| Change in Total Cholesterol | ↓ 10% | ↓ 4% |
| Change in LDL-C | ↓ 11% | No significant change |
| Change in HDL-C | ↑ 11% | ↑ 6% |
| Cardiovascular Outcome | 34% reduction in the incidence of cardiac death and nonfatal MI | 22% relative reduction in the risk of CHD death or nonfatal MI |
Table 1: Summary of Clinical Efficacy of Gemfibrozil in Landmark Trials
This compound: Limited Clinical Data
In contrast to gemfibrozil, there is a significant lack of publicly available, large-scale clinical trial data for this compound. While it is expected to exhibit similar lipid-modifying effects due to its classification as a fibrate, the magnitude of these effects and its impact on cardiovascular outcomes have not been as rigorously documented in readily accessible literature. Smaller or older studies may exist but are not prominent in current medical literature databases. Therefore, a direct quantitative comparison of its efficacy against gemfibrozil is not possible at this time.
Experimental Protocols
Detailed experimental protocols for the landmark gemfibrozil trials provide insight into the methodologies used to assess clinical efficacy.
Helsinki Heart Study: Lipid Analysis Protocol
-
Study Design: A randomized, double-blind, placebo-controlled primary prevention trial.
-
Lipid Measurement: Blood samples were drawn after a 12-hour fast. Serum total cholesterol and triglycerides were measured using enzymatic methods. HDL-C was measured after precipitation of apolipoprotein B-containing lipoproteins with dextran sulfate and magnesium chloride. LDL-C was calculated using the Friedewald formula.
VA-HIT: Lipid Analysis Protocol
-
Study Design: A randomized, double-blind, placebo-controlled secondary prevention trial.
-
Lipid Measurement: Fasting lipid profiles were measured at baseline and annually. Total cholesterol and triglycerides were measured by enzymatic methods. HDL-C was measured after precipitation of apolipoprotein B-containing lipoproteins. LDL-C was calculated using the Friedewald formula for patients with triglycerides <400 mg/dL.
Safety and Tolerability
Gemfibrozil
The safety profile of gemfibrozil has been well-characterized through extensive clinical use and long-term studies.
| Adverse Effect Category | Common Adverse Effects | Serious but Less Common Adverse Effects |
| Gastrointestinal | Dyspepsia, abdominal pain, diarrhea, nausea, vomiting | Pancreatitis |
| Musculoskeletal | Myalgia (muscle pain) | Myopathy, rhabdomyolysis (especially when combined with statins) |
| Hepatobiliary | Elevated liver enzymes (AST, ALT) | Cholelithiasis (gallstones) |
| Hematologic | Anemia, leukopenia, thrombocytopenia | |
| Other | Fatigue, headache |
Table 2: Adverse Effect Profile of Gemfibrozil
This compound
Conclusion
This comparative review highlights a significant disparity in the available clinical evidence between gemfibrozil and this compound. Gemfibrozil's efficacy in managing dyslipidemia and reducing cardiovascular risk is well-supported by extensive data from landmark clinical trials. Its mechanism of action via PPARα activation is well-understood, and its safety profile is thoroughly documented.
In contrast, this compound remains a data-poor compound in the public domain. While its classification as a fibrate suggests a similar mechanism of action and a comparable range of effects on lipid profiles, the lack of robust clinical trial data makes a direct and meaningful comparison with gemfibrozil challenging. For researchers and drug development professionals, the extensive body of evidence for gemfibrozil provides a solid benchmark for the fibrate class. Future research and the publication of comprehensive clinical trial data for this compound are necessary to accurately assess its clinical utility and position it within the therapeutic landscape of lipid-lowering agents.
References
- 1. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Prolonged Remission Induced by FENofibrate in children with newly diagnosed type 1 diabetes (PRIFEN): protocol of a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pirifibrate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Pirifibrate could not be located. The following disposal procedures are based on general best practices for pharmaceutical waste management and safety data for Fenofibrate, a structurally and functionally similar compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Initial Assessment: Determine if the this compound waste is considered hazardous. While specific regulations for this compound are unavailable, it is prudent to handle it as potentially hazardous waste due to its pharmacological activity and the lack of comprehensive safety data.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste (e.g., contaminated labware, unused powder) from liquid waste (e.g., solutions containing this compound).
-
-
Packaging and Labeling:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container.
-
Collect liquid waste in a compatible, leak-proof container. Ensure the container is properly sealed and labeled.
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
Summary of Key Safety Data (Based on Fenofibrate)
| Data Point | Information |
| Hazard Statements | May cause damage to organs through prolonged or repeated exposure. May cause long-lasting harmful effects to aquatic life. |
| Precautionary Statements | Do not breathe dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste, including investigational compounds like this compound, is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with these regulations to protect public health and the environment.[2][3] State regulations may be more stringent than federal laws. Most pharmaceutical waste is ultimately incinerated at a licensed facility.
References
Essential Safety and Handling Information for Pirifibrate Currently Unavailable
A specific Safety Data Sheet (SDS) for Pirifibrate could not be located in the public domain through targeted searches. As a result, detailed and verified guidance on personal protective equipment (PPE), handling, operational plans, and disposal for this specific substance cannot be provided at this time.
For researchers, scientists, and drug development professionals, it is critical to consult the substance-specific SDS before handling any chemical. The SDS contains essential information regarding potential hazards, necessary protective measures, and emergency procedures. Without this document, it is not possible to generate the comprehensive and reliable safety and logistical information required for safe laboratory practices.
Generic safety protocols for handling chemical compounds in a laboratory setting typically include the use of standard personal protective equipment such as safety goggles, lab coats, and chemical-resistant gloves. Operations should be conducted in a well-ventilated area, such as a fume hood. However, the specific requirements for this compound, including the appropriate type of gloves, respiratory protection, and specific disposal methods, would be detailed in its SDS.
It is strongly recommended that any personnel intending to handle this compound obtain the official Safety Data Sheet from the manufacturer or supplier. This document is the primary source for all safety-related information and is indispensable for conducting a proper risk assessment and ensuring the safety of all laboratory personnel.
Due to the absence of this critical safety data, the creation of quantitative data tables and procedural diagrams as requested is not possible. Providing such information without a proper SDS would be speculative and could compromise laboratory safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
